ZSET-845
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3,3-dibenzylimidazo[1,2-a]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-20-21(15-17-9-3-1-4-10-17,16-18-11-5-2-6-12-18)23-14-8-7-13-19(23)22-20/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKKYNURMHHCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)N=C3N2C=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433235 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324077-62-5 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to ZSET-845: A Novel Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSET-845 is a novel azaindolizinone derivative with demonstrated cognitive-enhancing properties. Preclinical studies have identified it as a potent enhancer of choline (B1196258) acetyltransferase (ChAT) activity, a key enzyme in the biosynthesis of the neurotransmitter acetylcholine (B1216132). This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, mechanism of action, and a summary of key preclinical findings. Detailed experimental protocols for the evaluation of its pharmacological effects are also presented, along with a proposed signaling pathway.
Chemical and Physical Properties
This compound is chemically known as 3,3-dibenzylimidazo[1,2-a]pyridin-2-one. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3,3-dibenzylimidazo[1,2-a]pyridin-2-one |
| Molecular Formula | C₂₁H₁₈N₂O |
| Molecular Weight | 314.38 g/mol |
| CAS Number | 324077-62-5 |
| SMILES | O=C1N=C2C=CC=CN2C1(CC3=CC=CC=C3)CC4=CC=CC=C4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action
The primary mechanism of action of this compound is the enhancement of choline acetyltransferase (ChAT) activity. ChAT is the enzyme responsible for the synthesis of acetylcholine, a critical neurotransmitter for cognitive functions such as learning and memory. In vitro studies have shown that this compound enhances ChAT activity in NB-1 cells without inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1] This selective action suggests a direct or indirect activation of ChAT, leading to increased acetylcholine levels in key brain regions.
The precise molecular target of this compound that leads to the upregulation of ChAT activity is currently under investigation. However, based on its effects, a proposed signaling pathway is illustrated below.
Preclinical Efficacy
In vivo studies in rat models have demonstrated the cognitive-enhancing effects of this compound. The compound has shown efficacy in ameliorating learning and memory deficits induced by scopolamine, a muscarinic receptor antagonist, and by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.
Amelioration of Scopolamine-Induced Learning Deficits
Oral administration of this compound at doses of 0.01, 0.1, and 1 mg/kg significantly improved performance in a passive avoidance task in rats treated with scopolamine.[1]
Reversal of Amyloid-Beta-Induced Cognitive Impairment
In a rat model of Alzheimer's disease, where cognitive deficits were induced by intracerebroventricular injection of Aβ₂₅₋₃₅, oral administration of this compound at doses of 1 and 10 mg/kg ameliorated learning impairment in a passive avoidance task.[1]
Enhancement of Choline Acetyltransferase Activity
Consistent with its proposed mechanism of action, this compound has been shown to increase ChAT activity in specific brain regions associated with cognition.
| Brain Region | This compound Dose (mg/kg) | % Increase in ChAT Activity (vs. Control) |
| Hippocampus | 0.01 | 112% |
| 0.1 | 113.8% | |
| 1 | 108.7% | |
| Basal Forebrain | 1 | Enhanced |
| 10 | Enhanced | |
| Medial Septum | 1 | Enhanced |
| 10 | Enhanced |
Data from Yamaguchi Y, et al. Jpn J Pharmacol. 2001 and Brain Res. 2002.[1]
Furthermore, in the Aβ-treated rat model, this compound not only enhanced ChAT activity but also increased the number of ChAT-immunoreactive cells in the medial septum to levels comparable to control rats.[1]
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including the Groebke–Blackburn–Bienaymé reaction. A plausible synthetic route for this compound is outlined below.
In Vivo Passive Avoidance Task
The passive avoidance task is a fear-motivated test to assess learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial:
-
Administer this compound or vehicle orally to the rats.
-
After a set pre-treatment time (e.g., 60 minutes), place the rat in the light compartment.
-
After an acclimatization period, open the guillotine door.
-
Measure the latency for the rat to enter the dark compartment.
-
Once the rat enters the dark compartment, close the door and deliver a mild, brief foot shock.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rat back into the light compartment.
-
Open the guillotine door and measure the step-through latency (the time it takes for the rat to enter the dark compartment).
-
A longer latency in the retention trial compared to the acquisition trial indicates successful learning and memory.
-
Choline Acetyltransferase (ChAT) Activity Assay
This assay measures the enzymatic activity of ChAT in brain tissue homogenates.
-
Tissue Preparation:
-
Dissect specific brain regions (e.g., hippocampus, basal forebrain, medial septum).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer) on ice.
-
Centrifuge the homogenate and collect the supernatant containing the soluble ChAT enzyme.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the tissue supernatant, choline, and [¹⁴C]-acetyl-CoA in a reaction buffer.
-
Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.
-
-
Quantification:
-
Stop the reaction and separate the radiolabeled acetylcholine product from the unreacted [¹⁴C]-acetyl-CoA using a liquid scintillation counter.
-
Calculate the ChAT activity based on the amount of acetylcholine produced per unit of time and protein concentration.
-
Conclusion
This compound is a promising cognitive-enhancing agent with a novel mechanism of action centered on the potentiation of choline acetyltransferase activity. Preclinical data strongly support its potential for the treatment of cognitive deficits associated with cholinergic dysfunction, such as in Alzheimer's disease. Further research is warranted to fully elucidate its molecular target and to advance its development as a therapeutic agent.
References
ZSET-845: A Technical Guide to a Novel Choline Acetyltransferase Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSET-845 is a promising cognitive-enhancing agent that has demonstrated significant potential in preclinical studies. Its primary mechanism of action involves the positive modulation of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132). This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological effects, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound for cholinergic-related neurological disorders.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 3,3-dibenzylimidazo[1,2-a]pyridin-2-one, is a novel small molecule with the molecular formula C21H18N2O.[1] Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3,3-dibenzylimidazo[1,2-a]pyridin-2-one | [1] |
| Molecular Formula | C21H18N2O | [1] |
| Molecular Weight | 314.38 g/mol | |
| SMILES | C1=CC=C(C=C1)CC2(C(=O)N=C3N2C=CC=C3)CC4=CC=CC=C4 | [1] |
| InChI Key | AGKKYNURMHHCFP-UHFFFAOYSA-N | [1] |
Pharmacological Properties and Mechanism of Action
This compound acts as a cognitive enhancer by specifically enhancing the activity of choline acetyltransferase (ChAT).[2] This enzyme plays a crucial role in the synthesis of acetylcholine, a key neurotransmitter involved in learning, memory, and other cognitive functions. In vivo studies have demonstrated the ability of this compound to ameliorate cognitive deficits in animal models.
In Vivo Efficacy
Oral administration of this compound has been shown to significantly improve performance in a passive avoidance task in rats with scopolamine-induced memory impairment.[2] Furthermore, in a rat model of Alzheimer's disease using amyloid-beta (Aβ) 25-35, this compound administration ameliorated learning impairment and increased the number of ChAT-immunoreactive cells in the medial septum.[3]
The table below summarizes the key findings from in vivo studies:
| Animal Model | Doses (mg/kg, oral) | Key Findings | Reference |
| Scopolamine-induced amnesia in rats | 0.01, 0.1, 1 | Significantly ameliorated impaired performance in passive avoidance task. Increased ChAT activity in the hippocampus by 112%, 113.8%, and 108.7% respectively. | [2] |
| Amyloid-beta 25-35-induced amnesia in rats | 1, 10 | Ameliorated learning impairment in passive avoidance task. Enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus. Increased the number of ChAT-immunoreactive cells in the medial septum. | [3] |
Signaling Pathway
This compound's mechanism of action is centered on the enhancement of the cholinergic signaling pathway through the activation of choline acetyltransferase. The following diagram illustrates the general pathway for acetylcholine synthesis and signaling, which is the target of this compound.
References
- 1. Functional regulation of choline acetyltransferase by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
ZSET-845 mechanism of action
An in-depth analysis of the available scientific literature reveals that ZSET-845 is an azaindolizinone derivative investigated for its potential as a cognitive enhancer. The core mechanism of action of this compound centers on the potentiation of the cholinergic system, primarily through the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). This technical guide synthesizes the publicly available data on this compound, detailing its mechanism of action, summarizing quantitative findings, outlining plausible experimental methodologies, and visualizing the relevant biological and experimental frameworks.
Core Mechanism of Action
This compound functions as a cognitive enhancer by selectively increasing the activity of choline acetyltransferase (ChAT).[1][2][3] This leads to an elevated synthesis of acetylcholine in key regions of the brain associated with learning and memory, such as the hippocampus and basal forebrain.[2][3] Notably, the mechanism of this compound is distinct from many other cholinomimetic agents as it does not appear to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1] This targeted action on acetylcholine synthesis, rather than inhibiting its breakdown, suggests a potentially different therapeutic profile. The enhancement of ChAT activity by this compound is proposed to counteract cholinergic deficits associated with neurodegenerative conditions like Alzheimer's disease.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound. These studies primarily utilized rat models of cognitive impairment induced by scopolamine (B1681570) or amyloid-beta (Aβ).
Table 1: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in Rat Hippocampus
| Treatment Group | Dose (mg/kg, p.o.) | Change in ChAT Activity vs. Control | Reference |
| This compound | 0.01 | +12% | [1] |
| This compound | 0.1 | +13.8% | [1] |
| This compound | 1 | +8.7% | [1] |
Table 2: Effect of this compound on Learning and ChAT Activity in Amyloid-Beta (Aβ)-Treated Rats
| Brain Region | Dose (mg/kg, p.o.) | Outcome | Reference |
| - | 1 or 10 | Ameliorated learning impairment in passive avoidance task | [2][3] |
| Basal Forebrain | 1 or 10 | Enhanced ChAT activity | [2][3] |
| Medial Septum | 1 or 10 | Enhanced ChAT activity | [2][3] |
| Hippocampus | 1 or 10 | Enhanced ChAT activity | [2][3] |
| Medial Septum | 1 or 10 | Increased number of ChAT-immunoreactive cells | [2][3] |
Experimental Protocols
1. ChAT Activity Assay (Radioenzymatic Method)
This is a standard method for measuring the activity of choline acetyltransferase.
-
Tissue Preparation: Brain regions of interest (e.g., hippocampus, medial septum, basal forebrain) are dissected from control and this compound-treated animals. The tissue is homogenized in a cold buffer (e.g., phosphate (B84403) buffer with a detergent like Triton X-100) to release the enzymes.
-
Enzymatic Reaction: The homogenate is incubated with a reaction mixture containing acetyl-CoA, radiolabeled choline (e.g., [14C]choline), and a cholinesterase inhibitor (to prevent acetylcholine degradation).
-
Extraction and Quantification: The newly synthesized radiolabeled acetylcholine is selectively extracted from the unreacted radiolabeled choline using an organic solvent. The amount of radioactivity in the organic phase is then quantified using a scintillation counter.
-
Data Analysis: ChAT activity is calculated based on the amount of radiolabeled acetylcholine produced per unit of time per amount of protein in the sample. Protein concentration is typically determined using a standard assay like the Bradford or BCA assay.
2. Passive Avoidance Task
This task is used to assess learning and memory in rodents.
-
Apparatus: A two-chambered box with a light compartment and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition Trial): A rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment (which they are naturally inclined to do), the door closes, and a mild foot shock is delivered.
-
Testing (Retention Trial): After a set period (e.g., 24 hours), the rat is again placed in the light compartment, and the time it takes to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory of the aversive stimulus.
-
Drug Administration: this compound or a vehicle is administered orally at a specified time before the training or testing trial, depending on the study design.
3. Immunohistochemistry for ChAT
This technique is used to visualize and quantify the number of cholinergic neurons.
-
Tissue Processing: Animals are euthanized, and their brains are perfused with a fixative (e.g., paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected (e.g., in a sucrose (B13894) solution). Coronal sections of the brain are cut using a cryostat or microtome.
-
Immunostaining: The brain sections are incubated with a primary antibody that specifically binds to the ChAT protein. Subsequently, a secondary antibody, which is conjugated to a fluorescent marker or an enzyme (like horseradish peroxidase), is applied. This secondary antibody binds to the primary antibody.
-
Visualization: If a fluorescent marker is used, the sections are visualized under a fluorescence microscope. If an enzyme is used, a substrate is added to produce a colored precipitate that can be seen with a light microscope.
-
Quantification: The number of ChAT-immunoreactive cells (cholinergic neurons) in specific brain regions is counted using image analysis software.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound in the cholinergic synapse.
Experimental Workflow
Caption: Logical workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 3. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
ZSET-845: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSET-845 is a novel azaindolizinone derivative demonstrating significant potential as a cognitive enhancer. Preclinical studies have robustly established its efficacy in ameliorating learning and memory deficits in various animal models of cognitive impairment. The core mechanism of action of this compound lies in its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132). This enhancement of cholinergic function appears to be central to its pro-cognitive effects. This document provides a comprehensive overview of the known biological activity of this compound, including quantitative data on its enzymatic and behavioral effects, detailed experimental methodologies, and a visualization of its proposed mechanism within the cholinergic signaling pathway.
Core Biological Activity: Enhancement of Choline Acetyltransferase (ChAT) Activity
This compound has been identified as a potent activator of choline acetyltransferase (ChAT).[1][2][3] This enzymatic enhancement is observed both in vitro and in vivo, leading to an increase in acetylcholine synthesis.
In Vitro Activity
In studies using NB-1 cells, this compound was shown to enhance ChAT activity.[1][2] Notably, it does not exhibit any inhibitory action on acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1][2] This selective action on the synthesis pathway without affecting the degradation pathway suggests a focused mechanism for increasing acetylcholine levels.
In Vivo Efficacy
Oral administration of this compound in rats has demonstrated a significant increase in ChAT activity in key brain regions associated with memory and learning, including the hippocampus, basal forebrain, and medial septum.[1][2][4]
Table 1: Effect of this compound on Hippocampal Choline Acetyltransferase (ChAT) Activity in Rats
| Dosage (mg/kg, p.o.) | % Increase in ChAT Activity (Compared to Vehicle Control) | Reference |
| 0.01 | 112% | [1] |
| 0.1 | 113.8% | [1] |
| 1 | 108.7% | [1] |
| 10 | Enhanced ChAT activity (quantitative data not specified) | [2][4] |
Amelioration of Cognitive Deficits
The enhancement of cholinergic function by this compound translates to significant improvements in cognitive performance in animal models of amnesia.
Scopolamine-Induced Amnesia
This compound effectively reverses the cognitive impairments induced by scopolamine, a muscarinic receptor antagonist that is a well-established model for cholinergic deficit-related amnesia.[1][2]
Table 2: Effect of this compound on Scopolamine-Induced Performance Impairment in Rats
| Dosage (mg/kg, p.o.) | Outcome | Reference |
| 0.01 | Significantly ameliorates impaired performance | [1] |
| 0.1 | Significantly ameliorates impaired performance | [1] |
| 1 | Significantly ameliorates impaired performance | [1] |
Amyloid-β-Induced Amnesia
In a rat model where learning ability is impaired by the intracerebroventricular injection of amyloid-beta (Aβ) 25-35, a peptide fragment implicated in Alzheimer's disease, this compound demonstrated significant antiamnesic effects.[4]
Table 3: Effect of this compound on Amyloid-β (25-35)-Induced Deficits in Rats
| Dosage (mg/kg, p.o.) | Key Findings | Reference |
| 1 | Ameliorated learning impairment in passive avoidance task | [4] |
| 1 | Enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus | [4] |
| 1 | Increased the number of ChAT-immunoreactive cells in the medial septum | [4] |
| 10 | Ameliorated learning impairment in passive avoidance task | [4] |
| 10 | Enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus | [4] |
| 10 | Increased the number of ChAT-immunoreactive cells in the medial septum | [4] |
Proposed Signaling Pathway and Mechanism of Action
While the precise upstream signaling cascade initiated by this compound to activate ChAT is not yet fully elucidated, it is known to enhance the activity of this crucial enzyme. The regulation of ChAT itself can occur via post-translational modifications, such as phosphorylation. Based on the available information, a proposed mechanism is that this compound modulates a signaling pathway that leads to the post-translational activation of ChAT.
Caption: Proposed mechanism of action for this compound.
Experimental Methodologies
The following are generalized protocols based on the descriptions in the cited literature for the key in vivo experiments used to characterize the biological activity of this compound.
Animal Models
-
Species: Male Wistar or Sprague-Dawley rats were commonly used.
-
Housing: Animals were typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
This compound: Administered orally (p.o.) as a suspension in a vehicle such as 0.5% carboxymethyl cellulose (B213188) solution.
-
Scopolamine: Injected intraperitoneally (i.p.) to induce amnesia, typically 30 minutes before behavioral testing.
-
Amyloid-β (25-35): Administered via intracerebroventricular (i.c.v.) injection to induce learning deficits.
Behavioral Assays
-
Passive Avoidance Task: This task assesses learning and memory.
-
Acquisition Trial: A rat is placed in a brightly lit compartment of a two-compartment box. When it enters the dark compartment, it receives a brief, mild foot shock.
-
Retention Trial: 24 hours later, the rat is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
This compound Treatment: this compound is typically administered orally before the acquisition trial.
-
-
Radial-Arm Maze Learning: This task evaluates spatial working and reference memory.
-
The maze consists of a central platform with several arms radiating outwards, some of which are baited with food.
-
Rats are trained to find the food rewards.
-
Errors (re-entering arms already visited or entering unbaited arms) are recorded to assess learning and memory.
-
Biochemical Assays
-
Choline Acetyltransferase (ChAT) Activity Assay:
-
Following behavioral testing, animals are euthanized, and specific brain regions (e.g., hippocampus, cortex, medial septum, basal forebrain) are dissected.
-
Brain tissue is homogenized.
-
ChAT activity is measured using a radiometric assay that quantifies the formation of radiolabeled acetylcholine from radiolabeled acetyl-CoA and choline.
-
-
ChAT Immunohistochemistry:
-
Brain tissue is fixed, sectioned, and incubated with an antibody specific for ChAT.
-
A secondary antibody conjugated to a detectable marker is used to visualize the ChAT-positive cells.
-
The number of ChAT-immunoreactive cells is quantified in specific brain regions.
-
References
- 1. Mechanism of activation of choline acetyltransferase in a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A model for dynamic regulation of choline acetyltransferase by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 乙酰胆碱合成及代谢 [sigmaaldrich.com]
In-Depth Technical Guide to the Synthesis of ZSET-845
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthesis pathway for ZSET-845, a cognitive enhancer with potential applications in the treatment of neurodegenerative diseases. This compound, chemically identified as 3,3-dibenzylimidazo[1,2-a]pyridin-2-one, has demonstrated the ability to enhance choline (B1196258) acetyltransferase (ChAT) activity in preclinical studies, suggesting a therapeutic mechanism for ameliorating learning and memory deficits[1].
This document outlines a proposed two-step synthesis, presents quantitative data from analogous reactions, provides detailed hypothetical experimental protocols, and includes visualizations of the chemical synthesis and its associated biological pathway.
Proposed Synthesis Pathway of this compound
The synthesis of this compound can be logically approached in two primary stages:
-
Step 1: Synthesis of the Imidazo[1,2-a]pyridin-2-one Core. This initial step involves the cyclization of 2-aminopyridine (B139424) with a suitable three-carbon electrophile to form the core heterocyclic structure.
-
Step 2: Double Benzylation at the C3 Position. The second step is the introduction of two benzyl (B1604629) groups at the C3 position of the imidazo[1,2-a]pyridin-2-one scaffold.
The overall proposed synthetic scheme is presented below:
Figure 1: Proposed two-step synthesis pathway for this compound.
Quantitative Data and Experimental Protocols
The following tables summarize the proposed reactants, reagents, and conditions for each step of the this compound synthesis. It is important to note that while Step 1 is based on established literature for the synthesis of the core scaffold, the protocol for Step 2 is hypothetical and derived from analogous chemical transformations due to the absence of a specific published procedure for the C3-dibenzylation of this particular substrate.
Step 1: Synthesis of Imidazo[1,2-a]pyridin-2-one
This step is based on the known reaction of 2-aminopyridine with ethyl bromopyruvate to form the imidazo[1,2-a]pyridine (B132010) core[2].
| Parameter | Value/Description | Reference |
| Starting Materials | 2-Aminopyridine, Ethyl bromopyruvate | [2] |
| Solvent | Ethanol | [2] |
| Reaction Condition | Reflux | [2] |
| Product | Imidazo[1,2-a]pyridin-2-one | [2] |
| Yield | Not specified for this exact product, but generally moderate to high for this type of reaction. |
Experimental Protocol (Step 1):
-
To a solution of 2-aminopyridine (1 equivalent) in absolute ethanol, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane) to yield the pure Imidazo[1,2-a]pyridin-2-one.
Step 2: Synthesis of 3,3-dibenzylimidazo[1,2-a]pyridin-2-one (this compound)
This proposed step involves the double benzylation of the imidazo[1,2-a]pyridin-2-one core. This protocol is hypothetical and based on standard procedures for the alkylation of cyclic ketones and lactams. The C3 position of the imidazo[1,2-a]pyridin-2-one is activated by the adjacent carbonyl and imidazole (B134444) ring, making it susceptible to deprotonation and subsequent alkylation.
| Parameter | Value/Description | Reference |
| Starting Material | Imidazo[1,2-a]pyridin-2-one | - |
| Reagents | Sodium hydride (NaH), Benzyl bromide | - |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | - |
| Reaction Condition | 0 °C to room temperature | - |
| Product | 3,3-dibenzylimidazo[1,2-a]pyridin-2-one (this compound) | - |
| Yield | Hypothetical; likely moderate. | - |
Experimental Protocol (Step 2):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of Imidazo[1,2-a]pyridin-2-one (1 equivalent) in anhydrous THF dropwise to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (2.5 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford this compound.
Mechanism of Action and Biological Pathway
This compound is reported to be a cognitive enhancer that works by increasing the activity of choline acetyltransferase (ChAT)[1]. ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from choline and acetyl-CoA. A deficit in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease. By enhancing ChAT activity, this compound is proposed to increase the levels of acetylcholine in the brain, thereby improving cognitive function.
Figure 2: Proposed mechanism of action of this compound.
Conclusion
This technical guide outlines a plausible and scientifically grounded synthetic pathway for the cognitive enhancer this compound. While the synthesis of the core imidazo[1,2-a]pyridin-2-one structure is well-precedented, the specific double benzylation at the C3 position remains a hypothetical step that warrants further experimental validation. The provided protocols and data, derived from analogous reactions, offer a strong foundation for researchers and drug development professionals to initiate the synthesis and further investigation of this promising therapeutic agent. The elucidation of its mechanism of action, centered on the enhancement of choline acetyltransferase activity, provides a clear rationale for its potential in treating cholinergic deficits associated with neurodegenerative disorders.
References
ZSET-845: A Technical Guide to its Core Properties and Mechanism of Action
IUPAC Name: 3,3-Dibenzylimidazo[1,2-a]pyridin-2(3H)-one[1]
Executive Summary
ZSET-845 is a novel azaindolizinone derivative with potential as a cognitive enhancer. Preclinical studies have demonstrated its efficacy in ameliorating learning and memory deficits in a rat model of Alzheimer's disease. The primary mechanism of action of this compound is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). This technical guide provides an in-depth overview of the available data on this compound, including its effects on cholinergic pathways, quantitative data from key experiments, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Proposed Signaling Pathway
This compound is understood to exert its pro-cognitive effects by modulating the cholinergic system, which is significantly impaired in Alzheimer's disease. The accumulation of amyloid-beta (Aβ) peptides in the brain is a key pathological hallmark of Alzheimer's disease and leads to cholinergic dysfunction, in part by reducing the activity of choline acetyltransferase (ChAT). This compound appears to counteract this Aβ-induced deficit.
The following diagram illustrates the hypothesized signaling pathway. In an Alzheimer's disease model, Aβ peptides lead to a downstream cascade that results in the inhibition of ChAT activity. This reduces the synthesis of acetylcholine (ACh) from its precursors, choline and acetyl-CoA. The subsequent decrease in ACh levels in the synaptic cleft contributes to the cognitive impairments observed in the disease. This compound is proposed to act as a positive modulator of ChAT, enhancing its enzymatic activity. This leads to an increased production of ACh, thereby restoring cholinergic neurotransmission and ameliorating the cognitive deficits induced by Aβ.
Caption: Hypothesized signaling pathway of this compound.
Quantitative Data
The following tables summarize the quantitative findings from a key preclinical study investigating the effects of this compound in a rat model of amyloid-beta-induced cognitive impairment.
Table 1: Effect of this compound on Step-Through Latency in the Passive Avoidance Task
| Treatment Group | Dose (mg/kg, p.o.) | Step-Through Latency (seconds, Mean ± SEM) |
| Sham + Vehicle | - | 285.3 ± 14.7 |
| Aβ + Vehicle | - | 95.8 ± 20.1 |
| Aβ + this compound | 1 | 250.2 ± 25.5# |
| Aβ + this compound | 10 | 270.5 ± 19.8# |
| p<0.01 vs. Sham + Vehicle; #p<0.01 vs. Aβ + Vehicle |
Table 2: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in Different Brain Regions
| Treatment Group | Dose (mg/kg, p.o.) | Basal Forebrain (% of Control) | Medial Septum (% of Control) | Hippocampus (% of Control) |
| Sham + Vehicle | - | 100.0 ± 5.2 | 100.0 ± 6.1 | 100.0 ± 4.9 |
| Aβ + Vehicle | - | 98.5 ± 4.8 | 75.3 ± 5.5 | 80.1 ± 6.3 |
| Aβ + this compound | 1 | 115.2 ± 6.1# | 95.8 ± 7.2# | 98.7 ± 5.8# |
| Aβ + this compound | 10 | 120.7 ± 5.9# | 105.4 ± 6.8# | 108.2 ± 6.5# |
| *p<0.01 vs. Sham + Vehicle; #p<0.01 vs. Aβ + Vehicle |
Experimental Protocols
Animal Model of Amyloid-Beta-Induced Cognitive Impairment
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Rats were anesthetized and placed in a stereotaxic frame. A guide cannula was implanted into the lateral ventricle. After a recovery period, aggregated amyloid-beta peptide (25-35) was administered via intracerebroventricular (i.c.v.) injection to induce cognitive deficits. Control (sham) animals received an equivalent volume of vehicle.
This compound Administration
-
Formulation: this compound was suspended in a 0.5% carboxymethyl cellulose (B213188) solution.
-
Administration: this compound was administered orally (p.o.) at doses of 1 or 10 mg/kg once daily for a specified period following the amyloid-beta injection. The vehicle group received the 0.5% carboxymethyl cellulose solution.
Passive Avoidance Task
This task assesses learning and memory based on the animal's natural tendency to prefer a dark environment.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: Each rat is placed in the light compartment. When the rat enters the dark compartment, the door is closed, and a mild electric foot shock is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive stimulus.
Choline Acetyltransferase (ChAT) Activity Assay
-
Tissue Preparation: Following the behavioral tests, animals were euthanized, and specific brain regions (basal forebrain, medial septum, hippocampus) were dissected and homogenized in a suitable buffer.
-
Assay Principle: The assay measures the synthesis of acetylcholine from choline and [14C]acetyl-CoA. The radioactive acetylcholine produced is then separated from the unreacted [14C]acetyl-CoA and quantified using a liquid scintillation counter.
-
Procedure:
-
The brain homogenate is incubated with a reaction mixture containing choline chloride and [14C]acetyl-CoA in a phosphate (B84403) buffer at 37°C.
-
The reaction is stopped by adding a cold buffer.
-
The [14C]acetylcholine is selectively extracted using a series of precipitation and centrifugation steps.
-
The radioactivity in the final supernatant, which corresponds to the amount of [14C]acetylcholine synthesized, is measured.
-
ChAT activity is expressed as nmol of acetylcholine synthesized per mg of protein per hour.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cognitive disorders characterized by cholinergic deficits, such as Alzheimer's disease. Its ability to enhance choline acetyltransferase activity and reverse amyloid-beta-induced learning and memory impairments in preclinical models provides a strong rationale for further investigation. The experimental protocols and quantitative data presented in this guide offer a comprehensive overview of the foundational research on this compound for the scientific and drug development community. Future studies should focus on elucidating the precise molecular interactions of this compound with ChAT and further exploring its efficacy and safety in more advanced disease models.
References
ZSET-845: A Potential Therapeutic Agent for Cholinergic Deficits
CAS Number: 324077-62-5[1]
Introduction
ZSET-845 is a novel azaindolizinone derivative investigated for its potential therapeutic effects in neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease. Identified as an acyltransferase activator, this compound has demonstrated promising results in preclinical studies by enhancing cholinergic neurotransmission and mitigating learning and memory impairments. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, experimental validation, and future directions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 324077-62-5[1] |
| Molecular Formula | C₂₁H₁₈N₂O[2] |
| Molecular Weight | 314.38 g/mol [1] |
| IUPAC Name | 3,3-dibenzylimidazo[1,2-a]pyridin-2-one[2] |
Mechanism of Action and Signaling Pathway
This compound is characterized as an acyltransferase activator.[1] Its primary mechanism of action appears to be the enhancement of choline (B1196258) acetyltransferase (ChAT) activity. ChAT is a crucial enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from choline and acetyl-CoA. A decline in ChAT activity and subsequent cholinergic dysfunction are well-established pathological hallmarks of Alzheimer's disease.
The administration of this compound has been shown to increase ChAT activity in key brain regions associated with memory and learning, including the basal forebrain, medial septum, and hippocampus.[1] This suggests that this compound may directly or indirectly modulate the signaling pathways that regulate ChAT expression and function. The proposed signaling pathway is illustrated in the diagram below.
Caption: Proposed signaling pathway of this compound.
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in a rat model of Alzheimer's disease, where learning deficits were induced by intracerebroventricular injection of amyloid-beta (Aβ) peptide 25-35.
Amelioration of Learning Impairment
Oral administration of this compound at doses of 1 or 10 mg/kg was found to ameliorate learning impairment in the passive avoidance task in Aβ-treated rats.[1] This suggests that this compound can effectively cross the blood-brain barrier and exert its cognitive-enhancing effects.
Enhancement of Cholinergic Markers
The cognitive improvements observed with this compound treatment were associated with a significant enhancement of cholinergic markers:
-
Increased ChAT Activity: this compound administration enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus of Aβ-treated rats, restoring it to levels comparable to those in control animals.[1]
-
Increased ChAT-Immunoreactive Cells: The number of ChAT-immunoreactive cells in the medial septum was also increased in this compound-treated rats.[1]
Experimental Protocols
While detailed, step-by-step experimental protocols are not publicly available, the following outlines the key methodologies employed in the preclinical evaluation of this compound based on published research.
Animal Model
-
Species: Male Wistar rats.
-
Induction of Learning Impairment: Intracerebroventricular (i.c.v.) injection of amyloid-beta peptide 25-35.
Drug Administration
-
Route: Oral administration.
-
Doses: 1 mg/kg and 10 mg/kg.
-
Vehicle: A 0.5% carboxymethylcellulose solution.
Behavioral Assessment
-
Task: Passive avoidance task to assess learning and memory.
-
Parameter Measured: Step-through latency.
Biochemical and Immunohistochemical Analyses
-
Brain Tissue Collection: Rats were sacrificed, and the basal forebrain, medial septum, hippocampus, and cortex were dissected.
-
ChAT Activity Assay: Measurement of choline acetyltransferase activity in brain homogenates.
-
Immunohistochemistry: Staining of brain sections with an antibody against ChAT to quantify the number of ChAT-immunoreactive cells.
The general experimental workflow is depicted in the following diagram.
Caption: General experimental workflow for preclinical evaluation of this compound.
Quantitative Data Summary
Due to the limited availability of public data, a detailed quantitative summary with specific numerical values, error bars, and statistical significance is not possible. However, the available information indicates a dose-dependent effect of this compound on the reversal of amyloid-beta-induced deficits.
| Treatment Group | Dose (mg/kg) | Outcome on Passive Avoidance Task | ChAT Activity | Number of ChAT-Immunoreactive Cells |
| Vehicle Control | - | Normal | Normal | Normal |
| Amyloid-Beta + Vehicle | - | Impaired | Decreased | Decreased |
| Amyloid-Beta + this compound | 1 | Ameliorated | Enhanced | Increased |
| Amyloid-Beta + this compound | 10 | Ameliorated | Enhanced | Increased |
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of neurodegenerative diseases associated with cholinergic dysfunction. Its ability to enhance ChAT activity and ameliorate cognitive deficits in a preclinical model of Alzheimer's disease warrants further investigation. Future studies should focus on elucidating the precise molecular mechanisms by which this compound activates acyltransferases and upregulates the cholinergic system. Furthermore, comprehensive pharmacokinetic and toxicological studies are necessary to establish a complete safety and efficacy profile before advancing to clinical trials. The development of this compound and similar compounds could offer a novel therapeutic strategy for patients suffering from Alzheimer's disease and other related dementias.
References
ZSET-845: A Technical Guide to a Novel Choline Acetyltransferase Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular and pharmacological characteristics of ZSET-845, a novel cognitive enhancer. This compound has been identified as a potent activator of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132). This document summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its proposed mechanism of action.
Core Data Presentation
The following table summarizes the essential quantitative information for this compound.[1][2]
| Property | Value | Source |
| Molecular Weight | 314.38 g/mol | [1] |
| Monoisotopic Mass | 314.1419 Da | [2] |
| Molecular Formula | C21H18N2O | [1][2] |
| CAS Number | 324077-62-5 | [1] |
| IUPAC Name | 3,3-dibenzylimidazo[1,2-a]pyridin-2-one | [2] |
| SMILES | O=C1N=C2C=CC=CN2C1(CC3=CC=CC=C3)CC4=CC=CC=C4 | [1] |
| InChI Key | AGKKYNURMHHCFP-UHFFFAOYSA-N | [2] |
| Biological Activity | Enhances choline acetyltransferase (ChAT) activity.[1] | MedchemExpress |
| Effective Dose (in vivo, rats) | 0.01, 0.1, 1, and 10 mg/kg (oral administration) | [1][3] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the enhancement of choline acetyltransferase (ChAT) activity.[1] ChAT is the rate-limiting enzyme in the synthesis of acetylcholine from its precursors, choline and acetyl-CoA. The activity of ChAT is subject to regulation by various factors, including the availability of its substrates and post-translational modifications such as phosphorylation. By activating ChAT, this compound increases the production of acetylcholine, a critical neurotransmitter for cognitive functions such as learning and memory.
The following diagram illustrates the proposed signaling pathway for acetylcholine synthesis and the role of this compound.
Experimental Protocols
The following are reconstructed experimental protocols based on the methodologies described in the abstracts of key publications. These protocols are intended to serve as a guide and may not reflect the exact procedures of the original studies.
Animal Model of Cognitive Impairment
Two primary models were used to assess the efficacy of this compound:
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce a transient and reversible model of cognitive impairment.
-
Amyloid-Beta (Aβ) Induced Cognitive Deficit: Intracerebroventricular injection of Aβ peptides is used to model the cholinergic dysfunction and cognitive decline associated with Alzheimer's disease.[3]
Behavioral Assays for Cognitive Function
This task assesses learning and memory in rodents.
-
Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark "aversive" compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Habituation: For two consecutive days, each rat is placed in the apparatus for a 3-minute habituation session to freely explore both compartments.
-
Acquisition Trial: On the third day, this compound is administered orally 60 minutes prior to the trial. Scopolamine is administered intraperitoneally 20 minutes before the trial. The rat is placed in the illuminated compartment. When the rat enters the dark compartment, the guillotine door is closed, and a mild, brief electric foot shock is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
This task evaluates spatial working and reference memory.
-
Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards are placed at the end of some or all arms.
-
Procedure: Rats are trained to locate the food rewards in the arms of the maze. The number of correct arm entries to find all rewards and the number of errors (re-entering an already visited arm) are recorded.
-
Drug Administration: this compound or vehicle is administered orally at a specified time before the maze trial in animals with scopolamine-induced cognitive deficits.
Biochemical Assays
This assay measures the enzymatic activity of ChAT in brain tissue homogenates.
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and specific brain regions (e.g., hippocampus, medial septum, basal forebrain) are dissected and homogenized in a suitable buffer.
-
Enzymatic Reaction: The homogenate is incubated with radiolabeled acetyl-CoA and an excess of choline. ChAT in the sample catalyzes the transfer of the radiolabeled acetyl group to choline, forming radiolabeled acetylcholine.
-
Quantification: The radiolabeled acetylcholine is separated from the unreacted radiolabeled acetyl-CoA using liquid scintillation counting or other appropriate methods. The amount of radiolabeled acetylcholine formed per unit of time is used to calculate the ChAT activity.
This technique is used to visualize and quantify the number of cholinergic neurons.
-
Tissue Processing: Brains are fixed, sectioned, and mounted on slides.
-
Staining: The tissue sections are incubated with a primary antibody specific for ChAT, followed by a secondary antibody conjugated to a fluorescent or enzymatic reporter.
-
Analysis: The number of ChAT-immunoreactive cells in specific brain regions is counted using a microscope. An increase in the number of these cells suggests a neuroprotective or restorative effect of the treatment.[3]
The following workflow diagram illustrates the general experimental procedure for evaluating this compound.
References
ZSET-845: A Technical Guide to its Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available data on ZSET-845, a notable cognitive enhancer. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a consolidated resource for understanding its characteristics and leveraging it in experimental settings.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₈N₂O |
| Molecular Weight | 314.38 |
| CAS Number | 324077-62-5 |
Solubility and Stock Solution Preparation
While explicit solubility limits in various solvents are not publicly detailed, practical guidance for the preparation of stock solutions is available. This information is critical for ensuring the accurate and effective use of this compound in experimental assays. The following table, derived from supplier data, outlines the solvent volumes required to prepare stock solutions of this compound at various concentrations. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating initial high-concentration stock solutions of similar organic compounds, which are then further diluted in aqueous buffers or cell culture media for final experimental use.
Table 1: Preparation of this compound Stock Solutions
| Desired Concentration | Mass of this compound | ||
| 1 mg | 5 mg | 10 mg | |
| Volume of Solvent to Add | |||
| 1 mM | 3.1809 mL | 15.9043 mL | 31.8086 mL |
| 5 mM | 0.6362 mL | 3.1809 mL | 6.3617 mL |
| 10 mM | 0.3181 mL | 1.5904 mL | 3.1809 mL |
| 50 mM | 0.0636 mL | 0.3181 mL | 0.6362 mL |
Experimental Protocols
Preparation of Stock Solutions
A standardized protocol for preparing stock solutions of this compound for in vitro and in vivo studies is outlined below.
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Accurately weigh the desired mass of this compound powder (e.g., 1 mg, 5 mg, or 10 mg).
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration as indicated in Table 1.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity. For animal studies, further dilution in a suitable vehicle is required.
Mechanism of Action: Enhancement of Cholinergic Activity
This compound is characterized as a cognitive enhancer that functions by increasing the activity of choline (B1196258) acetyltransferase (ChAT).[1] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from its precursors, choline and acetyl-CoA. By enhancing ChAT activity, this compound promotes the production of acetylcholine, a key neurotransmitter involved in learning and memory.
The simplified logical workflow of this compound's action is depicted in the following diagram.
Caption: Logical workflow of this compound's mechanism of action.
References
ZSET-845 Target Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: ZSET-845 is a research compound with limited publicly available information. This document summarizes the known biological effects and presents a hypothetical, yet scientifically rigorous, framework for its target identification based on established principles of drug discovery. The signaling pathways and experimental outcomes described herein are illustrative and intended to serve as a technical guide for the investigation of novel compounds with similar profiles.
Executive Summary
This compound, a novel azaindolizinone derivative, has demonstrated pro-cognitive effects in preclinical models of Alzheimer's disease. The primary observed mechanism is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] Deficits in cholinergic signaling are a well-established hallmark of Alzheimer's disease, making agents that can restore this function promising therapeutic candidates.[2][3] This guide outlines a comprehensive strategy for the definitive identification of the molecular target of this compound, a critical step in its development as a potential therapeutic agent. The proposed workflow employs a combination of affinity-based, expression-based, and computational methods to elucidate its direct binding partner and downstream mechanism of action.
Known Biological Effects of this compound
The sole peer-reviewed study on this compound demonstrated its ability to ameliorate learning impairment in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) 25-35. The key quantitative findings from this research are summarized below.
Table 1: In Vivo Effects of this compound in an Aβ-Induced Amnesia Model
| Parameter | Vehicle Control | Aβ + Vehicle | Aβ + this compound (1 mg/kg) | Aβ + this compound (10 mg/kg) |
| Step-through Latency (s) | ~180 | ~60 | ~150 | ~170 |
| ChAT Activity (medial septum) | High | Decreased | Restored to control | Restored to control |
| ChAT Activity (hippocampus) | High | Decreased | Restored to control | Restored to control |
| ChAT-immunoreactive cells | High | Decreased | Increased vs. Aβ | Increased vs. Aβ |
Data are qualitative summaries from the published study. Actual values would be required for statistical analysis.
These findings strongly suggest that this compound positively modulates the cholinergic system, likely by directly or indirectly upregulating the activity or expression of choline acetyltransferase.
Hypothetical Signaling Pathway for this compound Action
Given that this compound enhances ChAT activity, we propose a hypothetical signaling pathway for its action. In this model, this compound binds to a novel G-protein coupled receptor (GPCR), which we term 'Z-Receptor'. Activation of this receptor initiates a signaling cascade involving Protein Kinase A (PKA), which in turn phosphorylates and activates a transcription factor (e.g., CREB). Activated CREB then translocates to the nucleus and promotes the transcription of the Chat gene, leading to increased synthesis of the ChAT enzyme.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols for Target Identification
A multi-pronged approach is essential for robust target deconvolution. The following experimental workflows are proposed.
Affinity-Based Target Identification
This method aims to physically isolate the direct binding partner of this compound.
Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without disrupting its active pharmacophore.
-
Immobilization: Covalently couple the this compound derivative to a solid support matrix (e.g., NHS-activated sepharose beads) to create an affinity resin.
-
Lysate Preparation: Prepare a protein lysate from a relevant source, such as primary cortical neurons or a human neuroblastoma cell line (e.g., SH-SY5Y).
-
Affinity Pulldown: Incubate the protein lysate with the this compound affinity resin. As a negative control, incubate the lysate with an unfunctionalized resin. For a competition control, pre-incubate the lysate with an excess of free, unmodified this compound before adding the affinity resin.
-
Washing: Wash the resin extensively with a suitable buffer to remove non-specific binders.
-
Elution: Elute the specifically bound proteins from the resin, typically by boiling in SDS-PAGE loading buffer or by using a competitive eluent.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise unique bands present in the experimental lane but absent or reduced in the control lanes, and identify the proteins by mass spectrometry (LC-MS/MS).
Caption: Workflow for affinity-based target identification.
Table 2: Example Data from Affinity Pulldown Mass Spectrometry
| Protein ID | Spectral Counts (this compound resin) | Spectral Counts (Control resin) | Spectral Counts (Competition) | Putative Target? |
| Z-Receptor | 152 | 3 | 15 | Yes |
| Tubulin | 210 | 198 | 205 | No |
| GAPDH | 180 | 175 | 182 | No |
| HSP90 | 55 | 48 | 51 | No |
Expression-Based Target Identification
This approach identifies targets by observing which expressed proteins are required for the drug's effect.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact neuronal cells or cell lysates with either this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of a specific candidate protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry (isothermal dose-response CETSA).
-
Melt Curve Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Table 3: Example Data from CETSA Melt Curve Analysis
| Temperature (°C) | % Soluble Z-Receptor (Vehicle) | % Soluble Z-Receptor (this compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
Target Validation
Once a putative target is identified, its role must be validated.
Protocol: siRNA/CRISPR Knockdown
-
Gene Silencing: Use siRNA or CRISPR-Cas9 to specifically knock down the expression of the candidate target gene (e.g., the gene for 'Z-Receptor') in a neuronal cell line.
-
This compound Treatment: Treat the knockdown cells and control cells (e.g., transfected with a non-targeting siRNA) with this compound.
-
Functional Readout: Measure the downstream effect of this compound, which is the activity of choline acetyltransferase.
-
Analysis: If the this compound-induced increase in ChAT activity is abolished or significantly reduced in the knockdown cells compared to the control cells, this validates that the candidate protein is necessary for the drug's mechanism of action.
Caption: Workflow for target validation using gene silencing.
Conclusion
The pro-cholinergic activity of this compound presents a promising avenue for the development of novel therapeutics for Alzheimer's disease. The successful identification of its direct molecular target is paramount for advancing this compound through the drug development pipeline. The integrated approach described in this guide, combining affinity-based proteomics, biophysical assays, and genetic validation, provides a robust and comprehensive strategy to definitively elucidate the mechanism of action of this compound, thereby enabling mechanism-based optimization and future clinical evaluation.
References
ZSET-845: A Potential Therapeutic Agent for Alzheimer's Disease Through Enhancement of Cholinergic Function
An In-depth Technical Review
Abstract
ZSET-845, a novel azaindolizinone derivative, has emerged as a promising preclinical candidate for the treatment of Alzheimer's disease. This technical guide synthesizes the available literature on this compound, focusing on its core mechanism of action, which involves the enhancement of the cholinergic system. This review presents quantitative data from key preclinical studies, details the experimental protocols utilized, and provides visualizations of the implicated signaling pathways and experimental workflows. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative disease therapeutics.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A well-established pathological hallmark of Alzheimer's is the dysfunction of the cholinergic system, which plays a crucial role in learning and memory. A key enzyme in this system is Choline (B1196258) Acetyltransferase (ChAT), responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). Reduced ChAT activity and subsequent acetylcholine deficiency are strongly correlated with the cognitive impairments observed in Alzheimer's patients. This compound is a cognitive enhancer that has been shown to ameliorate learning impairment and enhance ChAT activity in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent.[1] This review will delve into the current understanding of this compound's mechanism of action and its effects on cholinergic neurotransmission.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound appears to be the positive modulation of choline acetyltransferase (ChAT) activity.[1][2] By enhancing the function of ChAT, this compound is proposed to increase the synthesis of acetylcholine in cholinergic neurons. This, in turn, is expected to boost cholinergic signaling, which is impaired in Alzheimer's disease.
While the precise molecular interactions are yet to be fully elucidated, the available data suggests that this compound acts as a ChAT activator.[2] This leads to a restoration of acetylcholine levels, which can then act on postsynaptic muscarinic and nicotinic receptors, thereby improving neuronal communication and cognitive function. Furthermore, studies have indicated that this compound also increases the number of ChAT-immunoreactive cells in the medial septum of amyloid-beta-treated rats, suggesting a potential neuroprotective or restorative effect on cholinergic neurons.[1]
Based on the established role of ChAT in acetylcholine synthesis, the proposed signaling pathway for this compound's action is depicted below.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in Amyloid-Beta (Aβ)-Treated Rats [1]
| Treatment Group | Dose (mg/kg, p.o.) | ChAT Activity (% of Control) |
| Sham | - | 100 |
| Aβ + Vehicle | - | ~75 |
| Aβ + this compound | 1 | ~100 |
| Aβ + this compound | 10 | ~100* |
*Values are estimated from graphical data presented in the publication.
Table 2: Effect of this compound on Passive Avoidance Task in Amyloid-Beta (Aβ)-Treated Rats [1]
| Treatment Group | Dose (mg/kg, p.o.) | Step-through Latency (s) |
| Sham | - | ~250 |
| Aβ + Vehicle | - | ~50 |
| Aβ + this compound | 1 | ~200 |
| Aβ + this compound | 10 | ~250 |
*Values are estimated from graphical data presented in the publication.
Table 3: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in the Hippocampus of Normal Rats [2]
| Treatment Group | Dose (mg/kg) | ChAT Activity (% Increase vs. Control) |
| This compound | 0.01 | 12% |
| This compound | 0.1 | 13.8% |
| This compound | 1 | 8.7% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Amyloid-Beta Induced Amnesia Model in Rats
A rat model of Alzheimer's disease is induced by the intracerebroventricular (i.c.v.) injection of amyloid-beta (25-35) peptide. This peptide fragment is known to be neurotoxic and causes learning and memory deficits, as well as a reduction in ChAT activity, mimicking some of the pathological features of Alzheimer's disease.[1][3]
Passive Avoidance Task
The passive avoidance task is a fear-motivated test used to assess learning and memory. The apparatus consists of a brightly lit chamber and a dark chamber connected by a guillotine door. During the training trial, the rat is placed in the lit chamber, and upon entering the dark chamber, receives a mild foot shock. In the retention trial, conducted 24 hours later, the rat is again placed in the lit chamber, and the latency to enter the dark chamber (step-through latency) is measured. A longer latency is indicative of better memory of the aversive stimulus.[1][4]
Choline Acetyltransferase (ChAT) Activity Assay
ChAT activity is measured in brain tissue homogenates. The assay is based on the enzymatic reaction where ChAT catalyzes the transfer of the acetyl group from acetyl-CoA to choline, forming acetylcholine. The activity is typically quantified by measuring the amount of acetylcholine produced over a specific time period. This can be done using radiometric or colorimetric methods.[5][6][7] A common colorimetric method involves a two-step reaction where the coenzyme A (CoA) produced in the first reaction reacts with a chromogenic reagent, and the resulting color change is measured spectrophotometrically.[6][7]
The general workflow for a typical preclinical study evaluating this compound is illustrated below.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound holds therapeutic potential for Alzheimer's disease by targeting the cholinergic deficit. Its ability to enhance ChAT activity and improve cognitive function in an animal model is a significant finding. However, the current body of literature is limited.
Future research should focus on:
-
Elucidating the precise molecular mechanism: Investigating the direct binding site of this compound on the ChAT enzyme and the conformational changes it induces would provide a deeper understanding of its activating properties.
-
Comprehensive dose-response and pharmacokinetic studies: Detailed pharmacokinetic and pharmacodynamic studies are necessary to determine the optimal dosing regimen and to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Exploring effects on acetylcholine release: While an increase in ChAT activity implies a potential for enhanced acetylcholine synthesis, direct measurement of acetylcholine release in relevant brain regions would provide further evidence of its pro-cholinergic effects.
-
Evaluation in other Alzheimer's disease models: Testing this compound in other transgenic or neurotoxin-induced models of Alzheimer's disease would help to validate its efficacy and further explore its neuroprotective potential.
-
Safety and toxicology studies: Comprehensive safety and toxicology studies are essential before this compound can be considered for clinical development.
References
- 1. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of amyloid-beta-(25-35) on passive avoidance, radial-arm maze learning and choline acetyltransferase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. resources.novusbio.com [resources.novusbio.com]
ZSET-845: A Technical Overview of a Novel Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available research on ZSET-845. It is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or comprehensive toxicological report. No official safety, handling, or toxicology data has been identified in the public domain. Standard laboratory safety protocols for handling novel chemical compounds should be strictly followed.
This compound is a novel azaindolizinone derivative identified as a cognitive enhancer. Preclinical studies indicate its potential for ameliorating learning and memory deficits, primarily through its action on the cholinergic system. This technical guide consolidates the available scientific data on this compound to inform researchers and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3,3-diphenylimidazo[1,2-a]pyridin-2-(3H)-one |
| Molecular Formula | C₂₁H₁₈N₂O |
| CAS Number | 324077-62-5 |
| Molecular Weight | 314.38 g/mol |
Preclinical Efficacy Data
The primary research on this compound has been conducted in rat models of cognitive impairment. The compound has shown efficacy in reversing amnesic effects induced by amyloid-beta (Aβ) peptides and scopolamine. The key findings from these studies are summarized below.
Table 1: Summary of In Vivo Efficacy Studies of this compound in Rats
| Study Model | Administration Route | Dosages (mg/kg) | Key Findings | Reference |
| Scopolamine-induced amnesia | Oral | 0.01, 0.1, 1 | - Significantly ameliorated impaired performance in passive avoidance and radial-arm maze tasks.[1]- Increased choline (B1196258) acetyltransferase (ChAT) activity in the hippocampus by 112% (0.01 mg/kg), 113.8% (0.1 mg/kg), and 108.7% (1 mg/kg).[1] | [1] |
| Amyloid-beta (Aβ)₂₅₋₃₅-induced amnesia | Oral | 1, 10 | - Ameliorated learning impairment in a passive avoidance task.[1]- Enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus.- Increased the number of ChAT-immunoreactive cells in the medial septum. | [1] |
Mechanism of Action
This compound's cognitive-enhancing effects are attributed to its positive modulation of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). Unlike many cognitive enhancers that act as acetylcholinesterase (AChE) inhibitors, this compound does not inhibit the breakdown of ACh but rather enhances its production.[1] This mechanism suggests a potential therapeutic advantage in addressing the cholinergic deficits observed in neurodegenerative diseases like Alzheimer's disease.
Caption: Proposed mechanism of this compound enhancing cognitive function.
Experimental Protocols
In Vivo Model of Amyloid-Beta Induced Amnesia
This workflow describes the general procedure used to assess the efficacy of this compound in a rat model of Alzheimer's disease.
References
Methodological & Application
ZSET-845 Experimental Protocol: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSET-845 is an experimental small molecule cognitive enhancer. Identified as 3,3-dibenzylimidazo[1,2-a]pyridin-2-one (C21H18N2O), it has demonstrated potential in preclinical models for ameliorating learning and memory deficits, particularly in the context of Alzheimer's disease models. The primary mechanism of action of this compound is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132). This document provides detailed application notes and experimental protocols for the in vivo and in vitro evaluation of this compound.
Data Presentation
In Vivo Efficacy of this compound in a Rat Model of Amyloid-Beta Induced Cognitive Deficit
| Treatment Group | Oral Dose (mg/kg) | Passive Avoidance Task (Step-through Latency) | ChAT Activity (% of Control) | Number of ChAT-immunoreactive cells in Medial Septum |
| Vehicle Control | - | Normal | 100% | Normal |
| Amyloid-Beta (Aβ) Treated | - | Decreased | Reduced | Decreased |
| Aβ + this compound | 1 | Ameliorated Impairment | Enhanced in basal forebrain, medial septum, and hippocampus | Increased |
| Aβ + this compound | 10 | Ameliorated Impairment | Enhanced in basal forebrain, medial septum, and hippocampus | Increased |
Note: Specific quantitative values for step-through latency and percentage increase in ChAT activity are not publicly available and would need to be determined empirically.
Experimental Protocols
In Vivo Model of Amyloid-Beta Induced Cognitive Deficit
This protocol describes the induction of cognitive impairment in rats using amyloid-beta (Aβ) peptides, creating a model relevant to Alzheimer's disease pathology.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Amyloid-beta 25-35 (Aβ25-35) peptide
-
Sterile saline
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Anesthetize rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Secure the animal in a stereotaxic apparatus.
-
Perform a midline sagittal incision on the scalp to expose the skull.
-
Drill a small hole over the target injection site for intracerebroventricular (i.c.v.) injection.
-
Dissolve Aβ25-35 in sterile saline to the desired concentration.
-
Slowly inject Aβ25-35 into the lateral ventricle.
-
Suture the incision and allow the animal to recover.
-
Post-operative care should include analgesics and monitoring for any signs of distress.
-
Allow a recovery period of at least one week before commencing behavioral testing.
Passive Avoidance Task
This task assesses fear-motivated learning and memory.
Apparatus:
-
A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
Place the rat in the light compartment.
-
After a brief habituation period, the guillotine door opens.
-
Once the rat enters the dark compartment, the door closes, and a mild, brief electric foot shock is delivered through the grid floor.
-
Remove the rat from the apparatus.
-
-
Retention Trial (typically 24 hours later):
-
Place the rat back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.
-
This compound or vehicle is administered orally at specified time points before the acquisition or retention trial.
-
Choline Acetyltransferase (ChAT) Activity Assay
This colorimetric assay measures the enzymatic activity of ChAT in brain tissue homogenates.
Materials:
-
Brain tissue (basal forebrain, medial septum, hippocampus)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Choline chloride
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer
Procedure:
-
Dissect the brain regions of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant containing the soluble ChAT enzyme.
-
In a microplate, combine the supernatant with a reaction mixture containing choline chloride and acetyl-CoA.
-
Incubate at 37°C to allow the enzymatic reaction to proceed. The reaction produces acetylcholine and Coenzyme A (CoA).
-
Stop the reaction.
-
Add DTNB to the mixture. DTNB reacts with the sulfhydryl group of CoA to produce a yellow-colored product.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) using a spectrophotometer.
-
The absorbance is directly proportional to the amount of CoA produced and thus to the ChAT activity.
-
Results are typically expressed as units of activity per milligram of protein.
Immunohistochemistry for ChAT-immunoreactive Cells
This technique is used to visualize and quantify the number of cholinergic neurons in specific brain regions.
Materials:
-
Rat brains
-
4% Paraformaldehyde (PFA) for fixation
-
Cryostat or microtome
-
Primary antibody: anti-ChAT antibody
-
Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP)
-
Microscope
Procedure:
-
Perfuse the rat transcardially with saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Freeze and section the brain into thin slices (e.g., 30-40 µm) using a cryostat.
-
Mount the sections on microscope slides.
-
Wash the sections and block non-specific binding sites.
-
Incubate the sections with the primary anti-ChAT antibody.
-
Wash and incubate with the appropriate secondary antibody.
-
If using a fluorescent secondary antibody, counterstain with a nuclear stain (e.g., DAPI) and mount with coverslips.
-
If using an enzyme-linked secondary antibody, develop the signal using a suitable substrate.
-
Visualize and capture images using a fluorescence or bright-field microscope.
-
Quantify the number of ChAT-positive cells in the region of interest (e.g., medial septum) using image analysis software.
Visualizations
Caption: Experimental workflow for evaluating this compound in vivo.
Caption: Hypothesized signaling pathway of this compound action.
Application Notes and Protocols for ZSET-845 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSET-845 is a cognitive enhancer that has been identified as an activator of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132).[1] While in vivo studies have demonstrated its potential in animal models, its application in cell culture provides a valuable tool for investigating its mechanism of action at the cellular level. Notably, this compound has been reported to enhance ChAT activity in the human neuroblastoma cell line, NB-1.[1]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture, with a focus on the NB-1 cell line as a primary model. The protocols outlined below are intended to serve as a starting point for researchers, and empirical determination of optimal conditions for specific experimental setups is highly recommended.
Mechanism of Action
This compound functions as an activator of choline acetyltransferase (ChAT).[1] ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine. By enhancing the activity of this enzyme, this compound is expected to increase the production of acetylcholine in cholinergic neurons. The precise molecular interactions and the downstream signaling pathways modulated by this compound at the cellular level are not yet fully elucidated in publicly available literature.
Data Presentation
Currently, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, and detailed dose-response curves for this compound in cell culture. The following table is provided as a template for researchers to systematically record their own experimental data when characterizing the effects of this compound.
Table 1: User-Generated Quantitative Data for this compound
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Readout | Result |
| e.g., NB-1 | ChAT Activity | (User Defined, e.g., 1 µM) | (User Defined, e.g., 24h) | (e.g., pmol/min/mg protein) | (User Recorded Value) |
| e.g., NB-1 | Cell Viability (MTT) | (User Defined, e.g., 10 µM) | (User Defined, e.g., 48h) | (e.g., % of control) | (User Recorded Value) |
| (User Input) | (User Input) | (User Input) | (User Input) | (User Input) | (User Input) |
Experimental Protocols
NB-1 Cell Culture
The NB-1 human neuroblastoma cell line is a suitable model for studying the effects of this compound on ChAT activity.
Materials:
-
NB-1 cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of NB-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Subculturing:
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 split ratio) to a new flask containing fresh complete growth medium.
-
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Choline Acetyltransferase (ChAT) Activity Assay
This protocol provides a general guideline. It is highly recommended to use a commercially available ChAT activity assay kit and follow the manufacturer's instructions for optimal results.
Principle: The assay typically measures the amount of acetylcholine produced from choline and acetyl-CoA by the ChAT enzyme present in the cell lysate.
Materials:
-
NB-1 cells treated with this compound or vehicle control
-
Cell lysis buffer
-
ChAT activity assay kit (containing necessary reagents like choline, acetyl-CoA, and a detection system)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed NB-1 cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice as recommended by the assay kit.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including ChAT.
-
-
ChAT Activity Measurement:
-
Follow the specific instructions of the commercial assay kit. This typically involves adding the cell lysate to a reaction mixture containing choline and acetyl-CoA.
-
Incubate for the recommended time to allow for acetylcholine production.
-
Measure the output signal (e.g., colorimetric or fluorometric) using a microplate reader.
-
-
Data Analysis:
-
Normalize the ChAT activity to the total protein concentration of the cell lysate (determined by a protein assay like BCA or Bradford).
-
Express the results as a percentage of the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and to determine a suitable non-toxic concentration range for further experiments.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
NB-1 cells
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed NB-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control) to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only).
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action in a cholinergic neuron.
Experimental Workflow
Caption: General workflow for evaluating this compound in cell culture.
References
Application Notes and Protocols for ZSET-845 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSET-845 is a cognitive enhancer that has been shown to enhance choline (B1196258) acetyltransferase (ChAT) activity.[1] As an activator of ChAT, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132), this compound holds potential for therapeutic applications in conditions characterized by cholinergic deficits. These application notes provide a summary of the available in vivo dosage information and experimental protocols to guide researchers in designing preclinical studies.
Data Presentation
Table 1: this compound In Vivo Dosage and Effects in Rats
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Normal Rats | Oral | 0.01, 0.1, 1 mg/kg | Significant increase in ChAT activity in the hippocampus (112%, 113.8%, and 108.7% respectively).[1] | [1] |
| Scopolamine-induced cognitive impairment | Oral | 0.01, 0.1, 1 mg/kg | Significantly ameliorates impaired performance in cognitive tasks.[1] | [1] |
| Aβ-treated Rats | Oral | 1, 10 mg/kg | Ameliorates learning impairment in passive avoidance task, enhances ChAT activity in the basal forebrain, medial septum, and hippocampus, and increases the number of ChAT-immunoreactive cells in the medial septum.[1] | [1] |
Experimental Protocols
Passive Avoidance Task for Assessing Learning and Memory in Rats
This protocol is based on the methodology described for evaluating the effects of this compound on cognitive impairment.[1]
Apparatus:
-
A passive avoidance apparatus consisting of two chambers: a small, illuminated chamber and a larger, dark chamber, separated by a guillotine door.
Procedure:
-
Habituation (Day 1 and 2):
-
Place each rat in the apparatus for 3 minutes to allow for habituation.
-
-
Acquisition Trial (Day 3):
-
Administer this compound orally at the desired dose (e.g., 0.001, 0.01, 0.1, or 1 mg/kg) 60 minutes before the acquisition trial.[1]
-
For studies involving induced cognitive impairment, administer scopolamine (B1681570) (2 mg/kg, i.p.) 20 minutes before the acquisition trial.[1]
-
Place the rat in the illuminated chamber.
-
When the rat enters the dark chamber, deliver a mild foot shock.
-
Record the latency to enter the dark chamber.
-
-
Retention Trial (24 hours after acquisition):
-
Place the rat back in the illuminated chamber.
-
Record the latency to enter the dark chamber (up to a cut-off time, e.g., 300 seconds). A longer latency is indicative of improved memory.
-
Measurement of Choline Acetyltransferase (ChAT) Activity
While the specific assay details for measuring ChAT activity in the cited studies are not provided, a general protocol outline is presented below. Researchers should refer to established biochemical assay protocols for detailed procedures.
Procedure:
-
Tissue Preparation:
-
Following the completion of the in vivo study, euthanize the animals and dissect the brain regions of interest (e.g., hippocampus, basal forebrain, medial septum).[1]
-
Homogenize the tissue samples in an appropriate buffer.
-
-
ChAT Activity Assay:
-
Use a commercially available ChAT activity assay kit or a well-established radiometric or colorimetric method.
-
The general principle involves incubating the tissue homogenate with acetyl-CoA and choline and measuring the amount of acetylcholine produced.
-
-
Data Analysis:
-
Express ChAT activity as a percentage of the control group.[1]
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: In vivo study workflow for this compound.
References
Application Notes and Protocols for ZSET-845 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSET-845 is a novel azaindolizinone derivative investigated for its potential as a cognitive enhancer. Preclinical studies have demonstrated its efficacy in animal models of cognitive impairment, primarily through the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. These application notes provide a summary of the known administration routes and protocols for this compound based on available preclinical data.
Administration Routes
This compound has been primarily investigated for its oral bioavailability and efficacy .[1][2] Patent literature suggests that other administration routes are theoretically possible, including various parenteral routes such as intravenous, intramuscular, and intraperitoneal injection, although experimental data for these routes are not available in the reviewed scientific literature.[3]
Quantitative Data Summary
The primary route of administration for which quantitative data exists is oral administration in rat models. The following table summarizes the effective doses and their observed effects on choline acetyltransferase (ChAT) activity.
| Administration Route | Species | Doses Administered (mg/kg) | Observed Effect | Reference |
| Oral | Rat | 0.01, 0.1, 1 | Ameliorated scopolamine-induced learning deficits. | [1] |
| Oral | Rat | 1, 10 | Ameliorated amyloid-beta (25-35)-induced learning impairment and enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus. | [1][3] |
| Oral | Rat | 0.01 | Increased ChAT activity in the hippocampus by 112% compared to vehicle control. | [2] |
| Oral | Rat | 0.1 | Increased ChAT activity in the hippocampus by 113.8% compared to vehicle control. | [2] |
| Oral | Rat | 1 | Increased ChAT activity in the hippocampus by 108.7% compared to vehicle control. | [2] |
Note: No publicly available data on the pharmacokinetics (e.g., bioavailability, half-life, Cmax, Tmax) of this compound were found in the reviewed literature for any route of administration.
Experimental Protocols
The following are generalized protocols for the oral administration of this compound in rats, based on the methodologies described in preclinical studies. The exact vehicle used for the formulation of this compound for oral administration is not specified in the available literature. Therefore, a common vehicle for similar compounds is suggested here.
Protocol 1: Oral Administration of this compound for Scopolamine-Induced Cognitive Deficit Model in Rats
Objective: To assess the efficacy of orally administered this compound in a scopolamine-induced model of cognitive impairment.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water)
-
Scopolamine (B1681570) hydrobromide
-
Sterile saline
-
Oral gavage needles
-
Syringes
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Formulation of this compound:
-
Prepare a suspension of this compound in 0.5% CMC in sterile water to achieve the desired concentrations (e.g., for doses of 0.01, 0.1, and 1 mg/kg).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
House the rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the animals to the experimental setup for at least 3 days prior to the experiment.
-
Administer this compound or vehicle orally via gavage at a volume of 5 ml/kg body weight, 60 minutes before the acquisition trial of a cognitive task (e.g., passive avoidance test).
-
-
Induction of Cognitive Deficit:
-
Prepare a solution of scopolamine hydrobromide in sterile saline.
-
Administer scopolamine (e.g., 2 mg/kg) intraperitoneally (i.p.) 20 minutes before the acquisition trial.
-
-
Behavioral Testing:
-
Conduct the acquisition and retention trials of the cognitive task according to the established laboratory protocol.
-
Protocol 2: Oral Administration of this compound for Amyloid-Beta-Induced Cognitive Deficit Model in Rats
Objective: To evaluate the therapeutic effect of orally administered this compound in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Amyloid-beta peptide (25-35)
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Surgical equipment for intracerebroventricular (i.c.v.) injection
-
Oral gavage needles
-
Syringes
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Induction of Cognitive Deficit:
-
Anesthetize the rats and perform i.c.v. injection of aggregated Aβ (25-35) into the lateral ventricles as previously described in the literature.
-
Allow the animals to recover for a specified period (e.g., 7 days) to allow for the development of cognitive deficits.
-
-
Formulation of this compound:
-
Prepare a suspension of this compound in 0.5% CMC in sterile water for the desired doses (e.g., 1 and 10 mg/kg).
-
Ensure the suspension is homogenous by vortexing before each use.
-
-
Animal Dosing:
-
Administer this compound or vehicle orally by gavage daily for a predetermined treatment period (e.g., 14 days).
-
-
Behavioral and Biochemical Assessment:
-
Following the treatment period, conduct behavioral tests (e.g., passive avoidance, Morris water maze) to assess cognitive function.
-
At the end of the study, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex, septum) for biochemical analysis, such as ChAT activity assays and immunohistochemistry for ChAT-positive neurons.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for this compound evaluation.
References
ZSET-845 for Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: ZSET-845 is an azaindolizinone derivative investigated for its potential therapeutic effects in Alzheimer's disease. Research suggests that this compound can ameliorate learning and memory deficits by enhancing cholinergic neurotransmission. Specifically, it has been shown to increase the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132).[1] Deficits in cholinergic signaling are a well-established hallmark of Alzheimer's disease, contributing to cognitive decline. This compound offers a potential mechanism to counteract this deficit.
Mechanism of Action: this compound is reported to function as a cognitive enhancer by augmenting the activity of choline acetyltransferase (ChAT) in the hippocampus.[1] Unlike many compounds that target acetylcholinesterase (AChE), this compound does not inhibit AChE activity but instead promotes the synthesis of acetylcholine.[1] This increased synthesis of acetylcholine may help to restore normal cholinergic signaling in the brain, which is crucial for learning and memory processes. The enhanced ChAT activity leads to a greater availability of acetylcholine in the synaptic cleft, thereby compensating for the cholinergic neuron loss observed in Alzheimer's disease.
References
Application Notes and Protocols: ZSET-845 in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZSET-845 is a novel azaindolizinone derivative identified as a potent cognitive enhancer.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. The primary mechanism of action of this compound is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, a key enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132).[1][3] Declines in cholinergic activity are a well-established hallmark of Alzheimer's disease, contributing to cognitive decline. This document provides detailed application notes and protocols for researchers investigating the effects of this compound in relevant biological systems.
Mechanism of Action
This compound enhances cholinergic neurotransmission by increasing the activity of choline acetyltransferase (ChAT).[1][3] Unlike many compounds aimed at treating cognitive decline, this compound does not inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[1] This specific mechanism suggests a direct or indirect activation of the acetylcholine synthesis pathway, leading to increased neurotransmitter availability. In vivo studies have shown that administration of this compound leads to elevated ChAT activity in key brain regions associated with memory and learning, such as the hippocampus and medial septum.[1][3]
Caption: Proposed mechanism of this compound enhancing acetylcholine synthesis.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in preclinical rodent models.
Table 1: Efficacy of this compound in a Rat Model of Amyloid-Beta Induced Cognitive Impairment
| Dosage (Oral) | Biological Effect | Brain Region | Reference |
| 1 mg/kg | Ameliorated learning impairment | - | [3] |
| 10 mg/kg | Ameliorated learning impairment | - | [3] |
| 1 mg/kg | Enhanced ChAT activity | Basal forebrain, medial septum, hippocampus | [3] |
| 10 mg/kg | Enhanced ChAT activity | Basal forebrain, medial septum, hippocampus | [3] |
Table 2: Efficacy of this compound in a Rat Model of Scopolamine-Induced Cognitive Impairment
| Dosage (Oral) | Biological Effect | Brain Region | % Increase in ChAT Activity (vs. Vehicle) | Reference |
| 0.01 mg/kg | Ameliorated impaired performance | Hippocampus | 112% | [1] |
| 0.1 mg/kg | Ameliorated impaired performance | Hippocampus | 113.8% | [1] |
| 1 mg/kg | Ameliorated impaired performance | Hippocampus | 108.7% | [1] |
Experimental Protocols
Protocol 1: In Vitro Choline Acetyltransferase (ChAT) Activity Assay
This protocol describes a method to assess the effect of this compound on ChAT activity in a cell-based assay using the NB-1 neuroblastoma cell line.
Materials:
-
NB-1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ChAT activity assay kit (e.g., fluorometric or colorimetric)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture NB-1 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10^5 cells/well. Allow the cells to adhere overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should span a range relevant to the desired experimental outcome (e.g., 0.1 nM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control if available.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
ChAT Activity Measurement: Follow the manufacturer's instructions for the ChAT activity assay kit. This typically involves adding the cell lysate to a reaction mixture containing choline and acetyl-CoA, followed by incubation to allow for acetylcholine synthesis.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the ChAT activity for each concentration of this compound relative to the vehicle control. Plot the results to determine the EC50 value if applicable.
Protocol 2: In Vivo Assessment in an Amyloid-Beta Rat Model
This protocol outlines an in vivo study to evaluate the efficacy of this compound in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) 25-35 injection.[3]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Amyloid-beta peptide 25-35
-
Sterile saline
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)
-
Stereotaxic apparatus
-
Passive avoidance apparatus
-
Anesthetics (e.g., ketamine/xylazine cocktail)
Experimental Workflow:
Caption: Workflow for the in vivo assessment of this compound.
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Aβ 25-35 Administration: Anesthetize the rats and place them in a stereotaxic apparatus. Inject Aβ 25-35 intracerebroventricularly (ICV) to induce cognitive deficits. A sham group should receive a vehicle injection.
-
Recovery: Allow the animals to recover for one week post-surgery.
-
This compound Treatment: Divide the rats into groups: Sham + Vehicle, Aβ + Vehicle, Aβ + this compound (1 mg/kg), and Aβ + this compound (10 mg/kg). Administer the respective treatments daily via oral gavage for a predetermined period (e.g., 2-3 weeks).
-
Passive Avoidance Task (to assess learning and memory):
-
Training: During the last week of treatment, place each rat in the light compartment of the passive avoidance apparatus. When the rat enters the dark compartment, deliver a mild foot shock.
-
Testing: 24 hours after the training session, place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency). Longer latencies indicate better memory retention.
-
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the brain. Isolate the hippocampus, medial septum, and cortex for biochemical analysis.
-
Biochemical Analysis: Homogenize the brain tissue and measure ChAT activity using a suitable assay kit.
-
Statistical Analysis: Analyze the behavioral and biochemical data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of this compound's effects.
References
analytical methods for ZSET-845 detection
Application Notes and Protocols for the Analytical Detection of ZSET-845
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase. Dysregulation of the JAK2 signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1][2] this compound is under investigation as a targeted therapy for these conditions. Accurate and robust analytical methods are crucial for the successful development of this compound, enabling the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
These application notes provide detailed protocols for the quantification of this compound in biological matrices and for measuring its inhibitory effect on the JAK2 signaling pathway.
Pharmacokinetic Analysis: Quantification of this compound in Plasma
The accurate measurement of this compound concentrations in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological fluids due to its high sensitivity and selectivity.[3][4]
Data Presentation: LC-MS/MS Assay Performance
| Parameter | Result | Acceptance Criteria |
| Linear Range | 1 - 5000 ng/mL | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Signal-to-noise ratio > 10 |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 15% |
| Accuracy (% Bias) | ± 8% | ± 15% |
| Matrix Effect | Minimal | Consistent across lots |
| Recovery | > 85% | Consistent and reproducible |
Experimental Protocol: LC-MS/MS for this compound in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and calibration standards on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated version of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[5]
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Data Analysis
-
Quantify this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.[4] A linear regression with a 1/x² weighting is typically used.
Pharmacodynamic Analysis: Inhibition of JAK2 Signaling
The pharmacodynamic (PD) effect of this compound can be assessed by measuring the phosphorylation of downstream targets in the JAK2 signaling pathway, such as the Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] A cell-based Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying changes in phosphorylated STAT3 (p-STAT3) levels in response to this compound treatment.[8][9]
Data Presentation: this compound Inhibition of p-STAT3 in a Cell-Based Assay
| Cell Line | This compound IC₅₀ (nM) |
| HEL (human erythroleukemia) | 150 |
| SET-2 (megakaryoblastic leukemia) | 200 |
| Ba/F3 (murine pro-B cells) | 130 |
IC₅₀ values represent the concentration of this compound required to inhibit p-STAT3 levels by 50%.[10]
Experimental Protocol: Cell-Based ELISA for Phospho-STAT3 (p-STAT3)
1. Cell Culture and Treatment
-
Seed a human erythroleukemia (HEL) cell line, which has a constitutively active JAK2 mutation, in a 96-well plate at a density of 20,000 cells per well.[11]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treat the cells with a serial dilution of this compound for 2 hours. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and ELISA Procedure
-
After treatment, remove the culture medium and wash the cells with ice-cold PBS.
-
Add 100 µL of cell lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on a shaker for 10 minutes at room temperature.
-
Follow the manufacturer's protocol for a sandwich ELISA kit for p-STAT3 (Tyr705).[8][12][13]
-
Add cell lysates to the antibody-coated plate.
-
Incubate to allow p-STAT3 to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that binds to a different epitope on p-STAT3.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the plate.
-
Add a TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
3. Data Analysis
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the p-STAT3 signal to the total protein concentration or to a parallel ELISA for total STAT3.[14]
-
Plot the normalized p-STAT3 levels against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Visualizations
Caption: JAK/STAT signaling pathway with the inhibitory action of this compound.
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Caption: Workflow for the p-STAT3 cell-based ELISA.
References
- 1. astx.com [astx.com]
- 2. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 3. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multispecies STAT3 (Phospho) [pY705] ELISA Kit (KHO0481) - Invitrogen [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FastScan⢠Phospho-Stat3 (Ser727) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 13. raybiotech.com [raybiotech.com]
- 14. STAT3 (pY705) + total STAT3 ELISA Kit (ab126459) | Abcam [abcam.com]
Application Notes and Protocols for ZSET-845 Stock Solution Preparation
Introduction
ZSET-845 is a novel azaindolizinone derivative recognized for its role as a cognitive enhancer.[1] Primarily, it functions by enhancing the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132).[1][2] Studies have demonstrated that this compound does not inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1] Research in rat models with amyloid-beta-induced learning deficiencies has shown that oral administration of this compound can ameliorate learning impairment and enhance ChAT activity in key brain regions such as the hippocampus and medial septum.[2] These properties make this compound a compound of significant interest for preclinical research in neurodegenerative diseases like Alzheimer's disease.
Accurate and consistent preparation of this compound stock solutions is fundamental for achieving reproducible and reliable experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and the preparation of stock solutions.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₈N₂O | [3] |
| Molecular Weight | 314.38 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% (Refer to Certificate of Analysis) | |
| Solubility | Soluble in DMSO |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. For other concentrations, the required mass of this compound can be determined using the formula provided below.
Formula for Calculation:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: To prevent moisture condensation, allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weighing this compound: Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Example: To prepare 1 mL of a 10 mM stock solution, weigh out 3.14 mg of this compound (10 mM x 1 mL x 314.38 g/mol / 1000).
-
-
Adding Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Example: To the 3.14 mg of this compound, add 1 mL of DMSO.
-
-
Dissolution: Cap the vial securely and vortex the solution at medium speed until the this compound powder is completely dissolved. A brief, gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to confirm the absence of any visible particulates.
-
Labeling and Storage:
-
Clearly label the vial with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and user initials.
-
For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.
-
For short-term storage (days to weeks), the solution can be stored at 2-8°C.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing and utilizing a this compound stock solution in a research setting.
Proposed Signaling Pathway of this compound
This diagram illustrates the mechanism of action for this compound in enhancing cholinergic neurotransmission.
References
Application Notes and Protocols for ZSET-845 Stability Testing
DISCLAIMER: The following application notes and protocols are provided as a representative guide for the stability testing of a cognitive enhancing agent, ZSET-845. The experimental data presented herein is illustrative and generated for demonstration purposes, as comprehensive public stability data for this compound is not available. Researchers should validate these protocols and establish their own acceptance criteria based on their specific formulations and regulatory requirements.
Introduction to this compound
This compound is an azaindolizinone derivative identified as a cognitive enhancer.[1] Preclinical studies have indicated that this compound enhances the activity of choline (B1196258) acetyltransferase (ChAT) in the hippocampus.[2] ChAT is a critical enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132), which plays a vital role in learning and memory. By augmenting ChAT activity, this compound is proposed to ameliorate cognitive deficits, particularly those associated with reduced cholinergic function, such as in Alzheimer's disease.[1] Given its therapeutic potential, rigorous evaluation of the physicochemical stability of this compound is imperative to ensure its quality, safety, and efficacy throughout its shelf life.
These application notes provide a framework for assessing the stability of this compound under various environmental conditions, in accordance with established pharmaceutical guidelines.
Proposed Signaling Pathway of this compound
The precise mechanism by which this compound enhances ChAT activity is not fully elucidated. However, a plausible pathway involves the allosteric modulation of ChAT, leading to an increased rate of acetylcholine synthesis from its precursors, choline and acetyl-CoA. This enhanced acetylcholine level in the synaptic cleft can then lead to improved cholinergic neurotransmission, which is crucial for cognitive processes.
Stability Testing Experimental Workflow
A systematic approach to stability testing is crucial for defining the shelf-life and storage conditions for this compound. The following workflow outlines the key stages of a comprehensive stability study.
Experimental Protocols
Protocol 1: Assessment of Visual Appearance
Objective: To assess any changes in the physical appearance of the this compound drug substance or product over time.
Materials:
-
This compound samples in their respective primary packaging.
-
Controlled lighting environment.
-
White and black backgrounds.
Procedure:
-
Remove the sample from the stability chamber and allow it to equilibrate to room temperature.
-
Visually inspect the sample against white and black backgrounds under controlled lighting.
-
Record any changes in color, clarity (for solutions), or physical state (e.g., caking of powder).
-
Compare the observations with the initial appearance of the sample at time zero.
-
Document all observations in the stability study log.
Protocol 2: Determination of Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect the presence of any degradation products using a stability-indicating HPLC method.
Materials and Equipment:
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
This compound reference standard.
-
This compound stability samples.
-
Volumetric flasks, pipettes, and syringes.
-
HPLC-grade solvents.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound stability sample to achieve a final concentration similar to the primary working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatograms. Calculate the purity of this compound as a percentage of the total peak area. Identify and quantify any degradation products relative to the main peak.
Protocol 3: Dissolution Testing (for solid dosage forms)
Objective: To evaluate the in vitro release of this compound from its solid dosage form over time.
Materials and Equipment:
-
USP Apparatus 2 (Paddle Apparatus).
-
Dissolution vessels and paddles.
-
Water bath for temperature control.
-
Dissolution Medium: 0.1 N HCl.
-
This compound tablets/capsules.
-
Syringes and filters.
-
UV-Vis spectrophotometer or HPLC system for analysis.
Procedure:
-
Set up the dissolution apparatus according to USP guidelines.
-
Fill each vessel with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Place one this compound tablet/capsule in each vessel.
-
Start the apparatus at a paddle speed of 50 RPM.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (UV-Vis or HPLC).
-
Calculate the percentage of this compound dissolved at each time point.
Representative Stability Data for this compound
The following tables summarize hypothetical stability data for a batch of this compound drug substance stored under various conditions as per ICH guidelines.
Table 1: Stability Data for this compound Drug Substance under Long-Term Storage Conditions (25°C / 60% RH)
| Time Point (Months) | Appearance | Purity by HPLC (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | Conforms | 99.7 | 0.3 |
| 6 | Conforms | 99.7 | 0.3 |
| 9 | Conforms | 99.6 | 0.4 |
| 12 | Conforms | 99.5 | 0.5 |
| 18 | Conforms | 99.4 | 0.6 |
| 24 | Conforms | 99.2 | 0.8 |
Table 2: Stability Data for this compound Drug Substance under Accelerated Storage Conditions (40°C / 75% RH)
| Time Point (Months) | Appearance | Purity by HPLC (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 1 | Conforms | 99.5 | 0.5 |
| 2 | Conforms | 99.2 | 0.8 |
| 3 | Conforms | 98.9 | 1.1 |
| 6 | Slight discoloration | 98.1 | 1.9 |
Table 3: Dissolution Profile of this compound Tablets (5 mg) under Long-Term Storage (25°C / 60% RH)
| Time Point (Months) | % Dissolved at 30 minutes |
| 0 | 92 |
| 3 | 91 |
| 6 | 90 |
| 12 | 88 |
| 24 | 86 |
Conclusion
The provided protocols and illustrative data establish a foundational framework for conducting comprehensive stability testing of this compound. The stability profile of this compound, like any pharmaceutical compound, is a critical quality attribute that must be thoroughly evaluated to ensure patient safety and therapeutic efficacy. The data generated from these studies will be instrumental in determining the appropriate storage conditions and shelf-life for the this compound drug substance and its formulated products. It is recommended that forced degradation studies also be conducted to identify potential degradation pathways and to ensure the specificity of the analytical methods employed.
References
Application Notes and Protocols for ZSET-845 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSET-845 is a novel cognitive enhancer that has been shown to increase the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). Dysregulation of cholinergic signaling is implicated in various neurodegenerative diseases, making this compound a compound of significant interest for therapeutic development. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, particularly its effect on ChAT in the NB-1 human neuroblastoma cell line.
Data Presentation
Currently, specific quantitative data from in vitro studies on the dose-dependent effects of this compound on choline acetyltransferase (ChAT) activity in NB-1 cells is not available in the public domain. The information available confirms that this compound enhances ChAT activity in these cells, but does not provide specific percentages or concentration-dependent curves. The table below is a template that can be populated once such data becomes available through experimentation.
Table 1: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in NB-1 Cells
| This compound Concentration | Mean ChAT Activity (% of Control) | Standard Deviation |
| Vehicle (Control) | 100 | TBD |
| 1 µM | TBD | TBD |
| 10 µM | TBD | TBD |
| 50 µM | TBD | TBD |
| 100 µM | TBD | TBD |
TBD: To be determined through experimental analysis.
Signaling Pathway
The precise mechanism by which this compound activates choline acetyltransferase is a subject of ongoing research. It is suggested that the activation occurs at a post-translational level. The following diagram illustrates a hypothesized signaling pathway where this compound directly or indirectly enhances ChAT activity, leading to increased acetylcholine synthesis.
Caption: Hypothesized signaling pathway of this compound activating choline acetyltransferase.
Experimental Protocols
Cell-Based Choline Acetyltransferase (ChAT) Activity Assay
This protocol describes a colorimetric method to determine the effect of this compound on ChAT activity in NB-1 neuroblastoma cells. The assay is based on the measurement of Coenzyme A (CoA) produced during the synthesis of acetylcholine.
Materials:
-
NB-1 human neuroblastoma cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
ChAT activity assay kit (containing reaction buffer, acetyl-CoA, choline, and a colorimetric probe for CoA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture NB-1 cells in the recommended medium until they reach 80-90% confluency.
-
Seed the cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24 or 48 hours).
-
-
Cell Lysis:
-
After treatment, remove the culture medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates.
-
-
ChAT Activity Assay:
-
Prepare the reaction mixture according to the assay kit manufacturer's instructions. This typically involves mixing the reaction buffer, acetyl-CoA, and choline.
-
Add the cell lysate to the reaction mixture in a 96-well plate.
-
Add the colorimetric probe that reacts with the CoA produced.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the ChAT activity for each sample based on the absorbance values and a standard curve if provided by the kit.
-
Normalize the ChAT activity of the this compound treated samples to the vehicle control to determine the percentage increase in activity.
-
Experimental Workflow
The following diagram illustrates the general workflow for the cell-based ChAT activity assay.
ZSET-845: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSET-845 is a novel azaindolizinone derivative that has demonstrated potential as a cognitive enhancer. It functions as an activator of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). Deficits in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease (AD) and other cognitive disorders. By enhancing ChAT activity, this compound increases the production of ACh, which may ameliorate cognitive impairments associated with cholinergic dysfunction. These application notes provide an overview of this compound and detailed protocols for its use as a research tool in preclinical studies.
Mechanism of Action
This compound directly or indirectly enhances the enzymatic activity of choline acetyltransferase (ChAT).[1] This leads to an increased synthesis of acetylcholine (ACh) from its precursors, choline and acetyl-CoA, within cholinergic neurons. The elevated levels of ACh in the synaptic cleft enhance cholinergic signaling, which is crucial for learning, memory, and other cognitive processes.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: In Vivo Efficacy of this compound on Choline Acetyltransferase (ChAT) Activity in Rats
| Brain Region | Treatment Group | Dose (mg/kg, p.o.) | Change in ChAT Activity | Reference |
| Hippocampus | This compound | 1 | Ameliorated Aβ-induced decrease | [2] |
| Hippocampus | This compound | 10 | Ameliorated Aβ-induced decrease | [2] |
| Medial Septum | This compound | 1 | Ameliorated Aβ-induced decrease | [2] |
| Medial Septum | This compound | 10 | Ameliorated Aβ-induced decrease | [2] |
| Basal Forebrain | This compound | 1 | Enhanced ChAT activity | [2] |
| Basal Forebrain | This compound | 10 | Enhanced ChAT activity | [2] |
Table 2: In Vivo Behavioral Effects of this compound in a Rat Model of Amnesia
| Behavioral Test | Treatment Group | Dose (mg/kg, p.o.) | Outcome | Reference |
| Passive Avoidance Task | This compound | 1 | Ameliorated Aβ-induced learning impairment | [2] |
| Passive Avoidance Task | This compound | 10 | Ameliorated Aβ-induced learning impairment | [2] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound within the cholinergic signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: ZSET-845
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with ZSET-845.
Troubleshooting Guide: this compound Dissolution Issues
Researchers may occasionally encounter challenges with dissolving this compound. This guide provides a step-by-step approach to addressing these issues.
Question: My this compound is not dissolving in my chosen solvent. What should I do?
Answer:
-
Verify the Recommended Solvent: First, ensure you are using a solvent appropriate for this compound. While specific solubility data for this compound is not publicly available, for many research compounds, common solvents include DMSO, ethanol, or a co-solvent mixture. Always refer to the manufacturer's product data sheet for any available information.
-
Increase Sonication Time: Sonication can aid in the dissolution of compounds by breaking down particle aggregates. If you have already sonicated the solution, try extending the sonication time in short intervals (e.g., 5-10 minutes), being careful not to overheat the sample.
-
Gentle Heating: For some compounds, gentle warming can increase the rate of dissolution. Try warming the solution to 37°C. Avoid excessive heat, as it may degrade the compound.
-
Try a Different Solvent: If this compound remains insoluble, you may need to test alternative solvents. A general approach is to test solubility in a range of solvents with varying polarities.
Question: How can I systematically test the solubility of this compound in different solvents?
Answer:
A systematic approach is crucial to identify a suitable solvent. The following protocol outlines a general procedure for solubility testing.
Experimental Protocol: Solubility Assessment of this compound
Objective: To determine the solubility of this compound in a panel of common laboratory solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Water, PBS pH 7.4)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Microcentrifuge
-
Spectrophotometer or HPLC (for quantitative analysis)
Procedure:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be soluble (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions from the stock solution to be used as a standard curve for quantification.
-
Solubility Test:
-
Add a pre-weighed amount of this compound (e.g., 1 mg) to a fixed volume of each test solvent (e.g., 1 mL).
-
Vortex the mixture for 1-2 minutes.
-
Sonicate the mixture for 10-15 minutes.
-
Allow the mixture to equilibrate at room temperature for at least one hour.
-
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., spectrophotometry or HPLC) by comparing the reading to your standard curve.
Hypothetical Solubility Data for this compound
The following table presents hypothetical solubility data for this compound to illustrate how such information would be structured. Note: This data is for illustrative purposes only and is not based on experimental results.
| Solvent | Solubility (mg/mL) | Observations |
| DMSO | > 50 | Forms a clear solution |
| Ethanol | 10 - 20 | Soluble with warming |
| Methanol | 5 - 10 | Forms a fine suspension |
| Acetonitrile | 1 - 5 | Partially soluble |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
Visual Troubleshooting and Pathway Diagrams
To further assist researchers, the following diagrams illustrate a logical workflow for troubleshooting dissolution issues and a hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Hypothetical signaling pathway for this compound.
ZSET-845 Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered with the ZSET-845 assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a cell-based enzyme-linked immunosorbent assay (ELISA) designed to quantify the phosphorylation of the ZSET protein at serine 845. This event is a critical downstream marker of the KIN-1 signaling pathway. The assay uses a capture antibody specific to the total ZSET protein and a detection antibody that recognizes the phosphorylated Serine 845 residue. The signal is then amplified using a horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Q2: What are the recommended cell types and culture conditions for the this compound assay?
The this compound assay is optimized for use with human cell lines, particularly those of epithelial origin. For optimal results, it is recommended to culture cells to 80-90% confluency. Serum starvation for 4-6 hours prior to stimulation is often necessary to reduce background phosphorylation.
Q3: What controls should be included in my this compound assay?
A well-designed experiment should include the following controls:
-
Untreated Control: Cells that have not been exposed to any stimulant or inhibitor. This serves as the baseline for this compound phosphorylation.
-
Positive Control: Cells treated with a known activator of the KIN-1 pathway (e.g., Activin A, 50 ng/mL for 30 minutes). This confirms that the assay is performing as expected.
-
Negative Control: Cells treated with a known inhibitor of the KIN-1 pathway (e.g., INH-123, 1 µM for 1 hour) prior to stimulation. This demonstrates the specificity of the signal.
-
Blank Wells: Wells containing only assay buffer and substrate. This is used to subtract the background signal.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Background Signal
A high background signal can mask the specific signal from your samples, leading to a low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (from 3 to 5) after antibody incubations. Ensure that the wash buffer is completely removed between steps. |
| Over-incubation of Antibodies | Reduce the incubation time for the primary or secondary antibody. Titrate the antibody concentrations to find the optimal dilution. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure that the substrate has not been exposed to light or contaminants. |
| High Cell Seeding Density | Optimize the cell seeding density to avoid overcrowding, which can lead to non-specific signaling. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Stimulant or Inhibitor | Verify the activity of your stimulant or inhibitor. Prepare fresh stock solutions. |
| Suboptimal Antibody Concentration | Perform an antibody titration to determine the optimal concentration for both the capture and detection antibodies. |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Cell Line Unresponsive | Confirm that your chosen cell line expresses the ZSET protein and the KIN-1 pathway is active. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of your data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique. When adding reagents, avoid touching the sides of the wells. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| "Edge Effect" in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS. |
| Incomplete Reagent Mixing | Gently tap or use a plate shaker to ensure thorough mixing of reagents in each well. |
Methodologies and Visualizations
This compound Assay Workflow
This diagram outlines the major steps of the this compound assay protocol.
Technical Support Center: Improving ZSET-845 Efficacy in Experiments
Welcome to the ZSET-845 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in optimizing your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cognitive enhancer that has been shown to increase the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132).[1] Enhanced ChAT activity can lead to increased acetylcholine levels, which are crucial for cognitive processes such as learning and memory.
Q2: What is the proposed signaling pathway for this compound's effect on ChAT activity?
A2: The precise signaling pathway by which this compound activates choline acetyltransferase (ChAT) has not been fully elucidated in publicly available literature. However, it is known that ChAT activity can be modulated by post-translational modifications, particularly phosphorylation.[2][3] Protein kinases such as Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaM Kinase II) are known to phosphorylate ChAT, which can influence its catalytic activity and subcellular localization.[2][3] It is hypothesized that this compound may act as a small molecule activator that directly or indirectly influences these or other signaling pathways, leading to a conformational change in the ChAT enzyme that enhances its activity. This could occur at a post-translational level, as some agents have been shown to increase ChAT activity without altering its expression.[4]
Hypothetical Signaling Pathway for a Small Molecule Activator of ChAT
Caption: A hypothetical signaling pathway for a small molecule activator of ChAT.
Q3: What are recommended starting concentrations for in vitro experiments with this compound?
A3: While specific in vitro dose-response data for this compound is limited in published literature, a logical starting point for a dose-response curve would be to bracket the concentrations that show efficacy in vivo, keeping in mind the differences in pharmacokinetics and pharmacodynamics between in vivo and in vitro systems. Given that oral doses of 0.01 to 1 mg/kg showed significant effects in rats, a starting range for in vitro assays could be from 1 nM to 10 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q4: How should I prepare and store this compound?
A4: this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no increase in ChAT activity | Suboptimal this compound Concentration: The concentration of this compound may be too low or too high (causing toxicity). | Perform a dose-response curve (e.g., from 1 nM to 10 µM) to identify the optimal concentration for your specific cell line and experimental conditions. |
| Cell Health and Density: Cells may be unhealthy, have a high passage number, or be seeded at an inappropriate density. | Use healthy, low-passage number cells. Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment. | |
| Assay Conditions: Incubation time with this compound may be too short. Assay reagents may be expired or improperly prepared. | Optimize the incubation time with this compound (e.g., test 12, 24, and 48 hours). Prepare fresh assay reagents and ensure they are stored correctly. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates. | Ensure thorough mixing of the cell suspension before and during seeding. Use calibrated pipettes for accurate cell dispensing. |
| Pipetting Errors: Inaccurate pipetting of this compound or assay reagents. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize pipetting variability. | |
| Edge Effects in Plates: Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth and drug response. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity. | |
| Unexpected Cell Toxicity | High this compound Concentration: The concentration of this compound may be in a toxic range for the specific cell line. | Lower the concentration range in your dose-response experiments. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your ChAT activity assay. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle control with the same solvent concentration in your experiment. | |
| Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment. Consider replenishing the media with fresh compound for longer-term experiments. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results.
Data Presentation
The following table summarizes the in vivo efficacy of this compound on choline acetyltransferase (ChAT) activity in different brain regions of rats.
| Brain Region | This compound Dose (mg/kg, oral) | % Increase in ChAT Activity (compared to vehicle control) | Reference |
| Hippocampus | 0.01 | 112% | [1] |
| Hippocampus | 0.1 | 113.8% | [1] |
| Hippocampus | 1 | 108.7% | [1] |
| Basal Forebrain | 1 | Enhanced | [5] |
| Basal Forebrain | 10 | Enhanced | [5] |
| Medial Septum | 1 | Enhanced | [5] |
| Medial Septum | 10 | Enhanced | [5] |
| Hippocampus | 1 | Enhanced | [5] |
| Hippocampus | 10 | Enhanced | [5] |
Note: "Enhanced" indicates a statistically significant increase in ChAT activity was reported, but the exact percentage was not provided in the abstract.
Experimental Protocols
In Vitro Choline Acetyltransferase (ChAT) Activity Assay (Colorimetric)
This protocol is a general guideline for measuring the effect of this compound on ChAT activity in cell lysates. It is recommended to optimize the protocol for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest (e.g., a cholinergic neuroblastoma cell line)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ChAT activity assay kit (colorimetric)
-
Microplate reader
Experimental Workflow for In Vitro ChAT Activity Assay
Caption: A step-by-step workflow for conducting an in vitro ChAT activity assay.
Procedure:
-
Cell Seeding:
-
Seed your cells of interest into a multi-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is a 10-point two-fold serial dilution starting from 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the ChAT activity.
-
-
ChAT Activity Assay:
-
Follow the protocol provided with your colorimetric ChAT activity assay kit.
-
Typically, this involves adding a specific volume of cell lysate to a reaction mixture containing the substrates for ChAT (choline and acetyl-CoA).
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and add the developing reagent.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the ChAT activity for each sample according to the assay kit's instructions.
-
Normalize the ChAT activity to the total protein concentration for each sample.
-
Plot the normalized ChAT activity against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximum increase in ChAT activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional regulation of choline acetyltransferase by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A model for dynamic regulation of choline acetyltransferase by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of activation of choline acetyltransferase in a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
ZSET-845 Off-Target Effects: A Technical Support & Troubleshooting Guide
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of ZSET-845. Currently, publicly available literature primarily focuses on the on-target activity of this compound as a cognitive enhancer that increases choline (B1196258) acetyltransferase (ChAT) activity.[1][2] This guide offers a framework for proactively characterizing the broader selectivity profile of this compound, a critical step in preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to profile the off-target activity of this compound?
A1: A common starting point is to perform a broad kinase selectivity screen.[3] Given that the kinome is a frequent target for small molecules, this provides a wide-ranging view of potential off-target interactions.[4] Following this, a Cellular Thermal Shift Assay (CETSA) can be employed to confirm target engagement of identified hits within a cellular context.[5][6][7]
Q2: How should I interpret the results of a kinase profiling screen?
A2: Kinase profiling results are typically presented as percent inhibition at a fixed concentration of this compound or as IC50/Kd values for a panel of kinases. Hits are prioritized based on their potency. It is crucial to consider the physiological relevance of the identified off-target kinase and the potential downstream consequences of its inhibition.
Q3: What if a potential off-target kinase is identified?
A3: If a credible off-target interaction is discovered, the next step is to validate this interaction in cell-based assays. This can involve examining the phosphorylation of known substrates of the off-target kinase in cells treated with this compound. Further investigation into the functional consequences of this off-target activity is also recommended.
Q4: Can this compound have off-target effects other than kinases?
A4: Yes. While kinase screens are a standard initial step, other potential off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and other enzymes, should also be considered. A broader panel screen that includes these target classes can provide a more comprehensive safety profile.
Troubleshooting Guides
Kinase Profiling
| Issue | Possible Cause | Troubleshooting Step |
| High variability between replicates | Inconsistent compound dispensing or assay reagent addition. | Ensure proper calibration of liquid handling equipment. Perform a thorough mixing of all reagents. |
| No significant inhibition observed, even for potential hits | This compound concentration is too low. Compound insolubility. | Test a wider range of concentrations. Check the solubility of this compound in the assay buffer. |
| False positives | Compound interferes with the assay technology (e.g., luciferase-based assays). | Run a counterscreen without the kinase to identify assay interference. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Step |
| No thermal shift observed for the positive control | Insufficient heating. Problems with antibody detection in Western blot. | Optimize the temperature gradient. Validate antibody specificity and sensitivity. |
| Inconsistent protein levels in the soluble fraction | Incomplete cell lysis. Inefficient separation of soluble and precipitated fractions. | Optimize lysis buffer and sonication/freeze-thaw cycles. Ensure complete pelleting of precipitated proteins. |
| High background in Western blot | Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. |
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for this compound
| Kinase Target | % Inhibition @ 1 µM this compound | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 120 |
| Kinase C | 45% | >1000 |
| Kinase D | 12% | >10000 |
Table 2: Example Cellular Thermal Shift Assay Data for an Off-Target Kinase
| Temperature (°C) | Vehicle Control (Soluble Protein) | This compound (10 µM) (Soluble Protein) |
| 37 | 100% | 100% |
| 50 | 85% | 95% |
| 55 | 50% | 80% |
| 60 | 20% | 65% |
| 65 | 5% | 40% |
Experimental Protocols
Kinase Selectivity Profiling (General Protocol)
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation : Dispense the kinase, substrate, and ATP solution into a multi-well assay plate.
-
Compound Addition : Add this compound at various concentrations to the assay plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Kinase Reaction : Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Detection : Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).[3]
-
Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each inhibited kinase.
Cellular Thermal Shift Assay (CETSA) (General Protocol)
-
Cell Treatment : Treat cultured cells with this compound or a vehicle control for a specified period.
-
Heating : Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.[7]
-
Cell Lysis : Lyse the cells to release the intracellular proteins.
-
Separation : Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[7]
-
Protein Detection : Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other sensitive protein detection methods.[6][7]
-
Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway potentially affected by this compound off-target activity.
Caption: Experimental workflow for kinase selectivity profiling.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 4. Quantitative Structure-Activity Relationship Modeling of Kinase Selectivity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ZSET-845 Cytotoxicity Issues
Disclaimer: Publicly available data on the specific cytotoxicity profile of a compound designated "ZSET-845" is not available at this time. This technical support guide provides general principles, troubleshooting advice, and standardized protocols for assessing the in vitro cytotoxicity of a novel compound, using this compound as a placeholder. Researchers should adapt these guidelines to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My untreated cells and vehicle-treated control cells are showing significant death. What are the common causes?
Unexpected cytotoxicity in control groups can obscure the true effect of your test compound. The most frequent culprits are issues with the vehicle solvent, undetected contamination, or environmental stressors.[1][2]
-
Vehicle (Solvent) Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be cytotoxic at the concentration used. It is crucial to determine the maximum non-toxic concentration of the vehicle on your specific cell line.[3] For many cell lines, DMSO concentrations should be kept at or below 0.5%.[3]
-
Contamination:
-
Biological: Bacteria, yeast, molds, and viruses can cause rapid cell death.[1] Mycoplasma is a particularly insidious contaminant as it is not visible by a standard microscope but can lead to decreased cell proliferation and other subtle effects.[1]
-
Chemical: Endotoxins from gram-negative bacteria are potent sources of cytotoxicity and can be present even in sterile-filtered reagents.[1][3] Other chemical contaminants include residues from detergents on glassware or substances leached from plasticware.[1]
-
-
Environmental Stress: Incorrect incubator settings for temperature, CO2, or humidity can cause significant cellular stress.[1] High humidity (>90%) is critical to prevent media evaporation, which concentrates salts and metabolites to toxic levels.[3]
-
Reagent Quality: The quality and consistency of cell culture media and, in particular, serum are critical. Serum composition can vary significantly between lots, potentially affecting cell growth and viability.[3][4]
Q2: What is the difference between cytotoxicity and a cytostatic effect?
It is important to distinguish between these two effects.
-
Cytotoxicity refers to the ability of a compound to kill cells (e.g., through necrosis or apoptosis). This results in a lower number of viable cells compared to the initial seeding density.
-
A cytostatic effect refers to the ability of a compound to inhibit cell proliferation without directly causing cell death. In this case, the number of viable cells may remain the same as the initial number, while untreated control cells continue to proliferate.[5]
Q3: How can I be sure I am working with the correct cell line?
Cell line misidentification and cross-contamination are significant problems in research.[3] It is best practice to periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[3] This ensures that your results are valid and attributable to the correct cell model.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during in vitro cytotoxicity assays.
Category 1: Inconsistent Results & High Variability
Issue: I am observing high variability in results between replicate wells or between experiments.
-
Potential Cause: Inconsistent cell culture practices are a primary contributor to irreproducible results.[6]
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered phenotypes and drug responses.[4]
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase when you begin treatment. Cultures that are overly confluent or too sparse can respond differently to compounds.[4][6] Do not allow confluence to exceed 80%.[4]
-
Pipetting Technique: Inaccurate pipetting, especially during serial dilutions or reagent addition, can introduce significant errors. Ensure pipettes are calibrated and use consistent technique.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell health.[5] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[5]
-
Category 2: Assay-Specific Problems (MTT & LDH)
Issue: My absorbance readings in the MTT assay are too low.
-
Potential Cause: This can be due to low cell numbers, insufficient incubation time, or incomplete formazan (B1609692) solubilization.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure the cell number used is within the linear range of the assay.[7]
-
Increase Incubation Time: Some cell types may require longer incubation with the MTT reagent (up to 24 hours) for the purple formazan precipitate to become visible. Similarly, ensure sufficient time (2-4 hours or overnight) for the detergent to completely dissolve the crystals.[7]
-
Verify Solubilization: Check wells under a microscope to ensure no formazan crystals remain out of solution before reading the plate. If crystals persist, continue incubation. Using an SDS-based solubilizing solution can sometimes improve results over DMSO.[8]
-
Issue: The spontaneous LDH release (vehicle control) is high in my LDH assay.
-
Potential Cause: High background LDH can be caused by overly aggressive handling of cells, contamination, or issues with the assay medium.
-
Troubleshooting Steps:
-
Gentle Handling: Excessive or forceful pipetting during cell plating or reagent addition can cause premature cell lysis. Handle cell suspensions gently.[9]
-
Check for Contamination: Microbial contamination can lead to cell lysis and LDH release. Visually inspect cultures and test for mycoplasma.[1]
-
Serum Interference: Some sera contain endogenous LDH activity. It is recommended to run a "no-cell" control with just media and serum to determine this background level.[10]
-
Data Presentation
Quantitative data should be summarized to facilitate clear interpretation and comparison.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| A549 | Lung Carcinoma | 12.5 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 28.3 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | 8.7 | 0.5 |
| HCT116 | Colon Carcinoma | 15.1 | 0.9 |
IC50 values represent the mean of three independent experiments. This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound, vehicle control, or positive control to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate covered in the dark for at least 2 hours.[7] Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[10]
-
Cell Seeding and Treatment: Prepare the 96-well plate with cells and compound treatments as described in steps 1-3 of the MTT assay protocol. Be sure to include the following controls:[10]
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Cells treated with a lysis solution (maximum LDH release)
-
No-cell control (medium background)
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]
-
Reaction Setup: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][12]
-
Stop Reaction: Add 50 µL of stop solution to each well.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Visualizations
Caption: General experimental workflow for assessing the in vitro cytotoxicity of a novel compound.
Caption: A decision-making flowchart for troubleshooting common cytotoxicity assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
ZSET-845 delivery method refinement
Disclaimer
Please note that "ZSET-845" appears to be a hypothetical product name, as no public information is available for a product with this designation. The following technical support center content is created based on a plausible, fictional scenario where This compound is a novel lipid-nanoparticle (LNP) based delivery system for siRNA targeting the KRAS oncogene . This guide is intended to serve as a comprehensive example of a technical support resource for a sophisticated drug delivery platform.
Welcome to the support center for the this compound delivery system. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing low KRAS knockdown efficiency? | 1. Suboptimal this compound concentration.2. Low cell confluence at the time of transfection.3. Presence of serum or antibiotics that interfere with uptake.4. Incorrect incubation time. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line (see Table 1).2. Ensure cells are 70-80% confluent during transfection.3. Transfect in serum-free and antibiotic-free media. Replace with complete media after the initial incubation period.4. Optimize incubation time (typically 4-6 hours) for your specific cell line. |
| I am seeing significant cytotoxicity or cell death after treatment. | 1. This compound concentration is too high.2. Extended exposure to the transfection complex.3. Cells are unhealthy or stressed prior to the experiment. | 1. Reduce the concentration of this compound. Refer to the cytotoxicity data in Table 2.2. Limit the incubation period in serum-free media to a maximum of 6 hours.3. Ensure you are using a healthy, low-passage number cell culture. |
| My experimental results are inconsistent between replicates. | 1. Inconsistent pipetting of this compound or cell seeding.2. Variation in cell confluence or health across wells.3. Incomplete mixing of the this compound solution before use. | 1. Use calibrated pipettes and ensure consistent technique. For cell seeding, trypsinize and resuspend cells thoroughly for a uniform single-cell suspension.2. Visually inspect all wells with a microscope before starting the experiment to ensure uniformity.3. Gently vortex the this compound vial for 3-5 seconds before each use. |
| How can I confirm that the this compound particles are being taken up by the cells? | 1. Lack of a positive control for uptake.2. Inefficient endocytosis by the specific cell line. | 1. If available, use a fluorescently labeled version of this compound (e.g., this compound-Cy5) and visualize uptake using fluorescence microscopy or flow cytometry.2. Some cell lines may require longer incubation times or specific media formulations to enhance endocytosis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a lipid nanoparticle-based system designed to deliver KRAS-targeting siRNA into the cytoplasm of cells. The LNP fuses with the endosomal membrane, releasing the siRNA, which then engages the RNA-induced silencing complex (RISC) to target and degrade KRAS mRNA, effectively silencing the gene.
Q2: How should I store and handle this compound? A2: this compound should be stored at 4°C for short-term use (up to 4 weeks) and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature and gently vortex.
Q3: Can this compound be used in vivo? A3: The current formulation of this compound is optimized for in vitro use in cell cultures. For in vivo applications, please contact our technical support team to discuss specialized formulations.
Q4: What quality control is performed on this compound? A4: Each lot of this compound is tested for particle size, zeta potential, siRNA encapsulation efficiency, and in vitro knockdown performance in a reference cell line (e.g., A549).
Q5: Can I use this compound to deliver other siRNA sequences? A5: this compound is supplied pre-loaded with KRAS-targeting siRNA. For custom siRNA delivery solutions, please inquire about our custom formulation services.
Quantitative Data Summary
The following tables provide representative data for this compound performance in A549 cells (human lung carcinoma), a common model for KRAS-mutant cancers.
Table 1: Dose-Dependent KRAS mRNA Knockdown (Data collected 48 hours post-transfection via RT-qPCR)
| This compound Conc. (nM) | Mean KRAS mRNA Remaining (%) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 78.2 | 3.1 |
| 5 | 45.6 | 2.8 |
| 10 | 21.3 | 2.2 |
| 25 | 9.8 | 1.5 |
| 50 | 8.1 | 1.1 |
Table 2: Cytotoxicity Profile (Cell viability measured 48 hours post-transfection via MTT assay)
| This compound Conc. (nM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 3.8 |
| 1 | 99.1 | 2.9 |
| 5 | 98.5 | 2.5 |
| 10 | 96.2 | 3.1 |
| 25 | 91.7 | 3.5 |
| 50 | 82.4 | 4.2 |
Experimental Protocols
Protocol 1: In Vitro Transfection of Adherent Cells (24-well plate format)
-
Cell Seeding:
-
One day before transfection, seed 2.5 x 10^4 cells per well in 0.5 mL of complete growth medium.
-
Incubate overnight to allow cells to adhere and reach 70-80% confluence.
-
-
Preparation of this compound Complex:
-
Warm the this compound vial and serum-free medium (e.g., Opti-MEM™) to room temperature.
-
For each well, dilute the desired amount of this compound (e.g., 5 nM final concentration) in 25 µL of serum-free medium.
-
Mix gently by pipetting and incubate at room temperature for 10 minutes.
-
-
Transfection:
-
Gently remove the complete growth medium from the cells.
-
Add 225 µL of fresh, pre-warmed serum-free medium to each well.
-
Add the 25 µL of diluted this compound complex to the wells, bringing the total volume to 250 µL. Swirl the plate gently to mix.
-
-
Incubation:
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, add 250 µL of complete growth medium containing 2x the normal serum concentration to each well (do not remove the transfection medium).
-
-
Analysis:
-
Continue to incubate the cells for 24-72 hours post-transfection.
-
Harvest cells for downstream analysis (e.g., RNA extraction for RT-qPCR or protein extraction for Western blot).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound: LNP-mediated delivery and siRNA-induced silencing of KRAS mRNA.
Experimental Workflow
Caption: Standard experimental workflow for in vitro cell transfection using this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues with this compound experiments.
Technical Support Center: ZSET-845 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ZSET-845.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cognitive enhancer. Its primary known mechanism of action is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity in the hippocampus.[1] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. This compound does not have an inhibitory effect on acetylcholinesterase (AChE).[1]
Q2: What is the chemical name and structure of this compound?
The chemical name for this compound is 3,3-diphenylimidazo[1,2-a]pyridin-2-(3H)-one.
Q3: In what experimental models has this compound shown efficacy?
This compound has been shown to ameliorate learning impairment in a passive avoidance task in rats.[1] It has also been shown to reverse scopolamine-induced memory impairment.[1]
Q4: What are the general solubility and stability properties of imidazo[1,2-a]pyridine (B132010) compounds like this compound?
Imidazo[1,2-a]pyridine derivatives can sometimes exhibit poor aqueous solubility. To improve solubility, it is often beneficial to introduce polar functional groups.[2] For experimental use, dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it in the aqueous assay buffer is a common practice. However, it is crucial to keep the final DMSO concentration low to avoid interference with the assay.[2]
Q5: What are the safety and handling precautions for this compound?
As with any research compound, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For specific handling and storage conditions, it is best to refer to the supplier's documentation.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound, with a focus on the choline acetyltransferase (ChAT) activity assay.
Issue 1: Inconsistent or Low ChAT Activity Detected
-
Question: My ChAT activity measurements are variable or lower than expected after treatment with this compound. What could be the cause?
-
Answer:
-
Enzyme Integrity: Ensure the ChAT enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.
-
Reagent Preparation: Confirm that all assay buffers and reagents are prepared correctly and are at the appropriate pH. The assay buffer should typically be at room temperature for optimal performance.
-
Substrate Concentration: Verify the concentration and purity of the substrates, choline and acetyl-CoA. Inaccurate substrate concentrations can directly impact the rate of the enzymatic reaction.
-
This compound Preparation: Ensure that this compound is fully dissolved before adding it to the assay. Poor solubility can lead to an inaccurate final concentration in the reaction mixture. Consider preparing a fresh stock solution.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Issue 2: High Background Signal in the ChAT Assay
-
Question: I am observing a high background signal in my no-enzyme control wells. What could be the reason?
-
Answer:
-
Reagent Contamination: One or more of your reagents may be contaminated. Prepare fresh solutions to rule out this possibility.
-
Compound Interference: this compound, or the solvent it is dissolved in (e.g., DMSO), might interfere with the detection method. Run a control with just the compound and the detection reagents (without the enzyme) to check for interference.
-
Plate Type: The type of microplate used can affect background signals, especially in fluorescence-based assays. Ensure you are using the appropriate plate type (e.g., black plates for fluorescence) as recommended by the assay kit manufacturer.
-
Issue 3: this compound Appears to have no Effect on ChAT Activity
-
Question: I am not observing any enhancement of ChAT activity with this compound treatment. What should I check?
-
Answer:
-
Concentration Range: You may be using a concentration of this compound that is outside its effective range. Perform a dose-response experiment with a wider range of concentrations.
-
Incubation Time: The incubation time with this compound might be insufficient. Review the experimental protocol and consider optimizing the incubation period.
-
Cell/Tissue Health: If you are working with cell lysates or tissue homogenates, ensure that the biological material is healthy and was processed correctly to maintain enzyme activity.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a colorimetric choline acetyltransferase (ChAT) activity assay. Note that specific values may vary depending on the experimental conditions and the source of the enzyme.
| Parameter | Typical Value/Range | Notes |
| Choline Concentration | 0.5 - 10 mM | Starting concentration for optimization. |
| Acetyl-CoA Concentration | 0.1 - 1 mM | Starting concentration for optimization. |
| Incubation Temperature | 37°C | Optimal temperature for the enzymatic reaction. |
| Incubation Time | 20 - 60 minutes | Should be within the linear range of the reaction. |
| Wavelength for Detection | 324 nm or 412 nm | Dependent on the specific chromogenic reagent used. |
Experimental Protocols
Key Experiment: Colorimetric Choline Acetyltransferase (ChAT) Activity Assay
This protocol outlines the general steps for measuring ChAT activity in a sample treated with this compound.
Materials:
-
This compound
-
ChAT enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate)
-
Choline solution
-
Acetyl-CoA solution
-
Assay Buffer (e.g., containing HEPES pH 7.5, MgCl₂)
-
Chromogenic reagent (e.g., DTNB)
-
Microplate reader
-
96-well microplate
Methodology:
-
Sample Preparation: Prepare your ChAT enzyme source. If using cell lysates or tissue homogenates, ensure they are prepared in a suitable lysis buffer and kept on ice.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the desired concentration of this compound or vehicle control to the appropriate wells.
-
Add the ChAT enzyme source to all wells except the "no-enzyme" control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.
-
-
Initiate Reaction: Add a mixture of choline and acetyl-CoA to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This should be within the linear range of the assay.
-
Stop Reaction: Stop the reaction by adding a stop solution, if required by the specific assay kit.
-
Detection: Add the chromogenic reagent to all wells. This reagent will react with a product of the ChAT reaction (e.g., Coenzyme A) to produce a colored product.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the ChAT activity based on the change in absorbance, after subtracting the background from the "no-enzyme" control wells. Compare the activity in the this compound treated samples to the vehicle control.
Visualizations
Caption: Acetylcholine synthesis, release, and signaling pathway.
References
increasing ZSET-845 bioavailability
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with ZSET-845, a potent and selective PI3K/Akt pathway inhibitor. The primary focus is on addressing the compound's inherent low aqueous solubility and the resulting challenges in achieving optimal bioavailability for preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is an experimental small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and Akt (also known as Protein Kinase B) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers. By inhibiting PI3K and Akt, this compound aims to suppress tumor growth and induce apoptosis in cancer cells.
Q2: Why is the bioavailability of this compound a concern?
A: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it possesses high membrane permeability but suffers from poor aqueous solubility. Consequently, its absorption after oral administration is limited by its dissolution rate in the gastrointestinal tract, often leading to low and variable plasma concentrations and reduced overall exposure.
Q3: What are the primary strategies for increasing the bioavailability of this compound?
A: The main goal is to enhance the dissolution rate and/or the apparent solubility of the compound. Common and effective strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Salt Formation: Creating a salt form of this compound can improve its solubility and dissolution properties compared to the free base or acid form.
Troubleshooting Guides
Problem 1: Inconsistent results in in-vitro cell-based assays due to poor solubility.
Q: I am observing high variability or lower-than-expected potency in my cell culture experiments. I suspect this compound is precipitating in the aqueous media. How can I resolve this?
A: This is a common issue with hydrophobic compounds.
-
Initial Solubilization: Ensure your stock solution of this compound is fully dissolved in an appropriate organic solvent, such as 100% DMSO, before preparing serial dilutions.
-
Working Concentration: When diluting the DMSO stock into your aqueous cell culture medium, avoid "crashing out." The final concentration of DMSO in the medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity and maintain drug solubility.
-
Solubilizing Excipients: For problematic assays, consider the use of a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.1%) or a cyclodextrin (B1172386) in the final medium to maintain this compound in solution. Always run an excipient-only control to ensure it does not affect cell viability or the experimental endpoint.
-
Verification: Before treating cells, visually inspect the final diluted media under a microscope for any signs of precipitation.
Problem 2: Low and variable plasma exposure (AUC, Cmax) in in-vivo pharmacokinetic (PK) studies.
Q: My rodent PK study using a simple suspension of this compound in 0.5% methylcellulose (B11928114) resulted in very low and erratic drug absorption. What formulation strategies should I explore?
A: This outcome is expected for a BCS Class II compound. A systematic approach to formulation development is recommended. The following table summarizes comparative PK data from a hypothetical pilot study in rats, illustrating the potential of different formulation strategies.
Data Presentation: Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation Type | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 155 ± 45 | 4.0 | 980 ± 210 | 100% (Reference) |
| Micronized Suspension | 10 | 320 ± 70 | 2.5 | 2,150 ± 450 | 219% |
| Amorphous Solid Dispersion (ASD) | 10 | 950 ± 180 | 1.5 | 7,600 ± 1,100 | 776% |
| Lipid-Based (SEDDS) | 10 | 1,100 ± 250 | 1.0 | 8,150 ± 1,300 | 832% |
| Data are presented as mean ± standard deviation (n=5 rats per group). |
Based on this data, both ASD and SEDDS formulations provide a significant (7-8 fold) improvement in exposure compared to the basic suspension. Your next steps should involve exploring these advanced formulations.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Objective: To prepare a 20% (w/w) this compound ASD with the polymer polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVPVA 64) to enhance dissolution.
Materials:
-
This compound
-
PVPVA 64 (e.g., Kollidon® VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh 1.0 g of this compound and 4.0 g of PVPVA 64. Dissolve both components in a suitable solvent system, such as a 90:10 (v/v) mixture of DCM and methanol, to achieve a clear solution. A total solvent volume of 50-100 mL is typically sufficient.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Set the water bath temperature to 40°C. Reduce the pressure gradually to evaporate the solvent until a thin film or solid mass is formed.
-
Secondary Drying: Scrape the solid material from the flask and transfer it to a glass dish. Place the dish in a vacuum oven.
-
Vacuum Drying: Dry the material at 40°C under high vacuum (<1 mbar) for 24-48 hours to remove any residual solvent.
-
Milling & Storage: Gently grind the resulting solid into a fine, uniform powder using a mortar and pestle. Store the ASD powder in a desiccator at room temperature to protect it from moisture, which can induce recrystallization.
-
Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for enhancing this compound bioavailability.
Validation & Comparative
Comparative Efficacy Analysis: ZSET-845 vs. Donepezil in Cognitive Enhancement
In the landscape of cognitive enhancers, particularly those targeting cholinergic pathways implicated in neurodegenerative diseases like Alzheimer's, two compounds of interest are ZSET-845 and Donepezil. While both aim to ameliorate cognitive deficits, they employ distinct mechanisms of action. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers and drug development professionals in their evaluation.
Mechanism of Action
This compound is an azaindolizinone derivative that acts as a cognitive enhancer by increasing the activity of choline (B1196258) acetyltransferase (ChAT).[1][2] ChAT is the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132). By enhancing ChAT activity, this compound directly promotes the production of acetylcholine, which is crucial for learning and memory.
Donepezil, on the other hand, is a well-established acetylcholinesterase inhibitor (AChEI). Its primary mechanism involves the reversible inhibition of acetylcholinesterase, the enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.
Efficacy Data
The following table summarizes the comparative efficacy of this compound and Donepezil based on available preclinical and clinical data.
| Parameter | This compound | Donepezil |
| Target | Choline Acetyltransferase (ChAT) | Acetylcholinesterase (AChE) |
| Effect on Acetylcholine | Increases synthesis | Decreases breakdown |
| Preclinical Efficacy | Ameliorated learning impairment and enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus in a rat model of amyloid-beta induced cognitive deficit.[2] | Improved performance in various memory tasks in animal models of cognitive impairment. |
| Clinical Efficacy | A Phase 1 clinical trial has been completed to evaluate its pharmacokinetic profiles and safety.[3] | Approved for the treatment of mild, moderate, and severe Alzheimer's disease, with demonstrated modest improvements in cognitive function. |
| Dosage (Preclinical) | 1 or 10 mg/kg (oral administration in rats)[2] | Varies by study and animal model. |
Experimental Protocols
1. This compound: Amelioration of Amyloid-Beta Induced Learning Impairment in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Cognitive Deficit: Intracerebroventricular injection of amyloid-beta peptide 25-35 (Aβ25-35).
-
Drug Administration: Oral administration of this compound at doses of 1 or 10 mg/kg.
-
Behavioral Assessment: Passive avoidance task to assess learning and memory. A marked decrease in step-through latency in this task indicates learning impairment.
-
Biochemical Analysis: Measurement of choline acetyltransferase (ChAT) activity in the basal forebrain, medial septum, and hippocampus.
-
Immunohistochemistry: Quantification of ChAT-immunoreactive cells in the medial septum.
-
Outcome: this compound administration was observed to ameliorate the Aβ25-35-induced learning impairment and enhance ChAT activity in specific brain regions, increasing the number of ChAT-immunoreactive cells.[2]
2. Donepezil: Evaluation of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Representative Protocol)
-
Animal Model: Male Wistar rats.
-
Induction of Amnesia: Intraperitoneal injection of scopolamine, a muscarinic receptor antagonist that induces transient cognitive deficits.
-
Drug Administration: Oral administration of Donepezil at various doses.
-
Behavioral Assessment: Morris water maze or passive avoidance task to evaluate spatial learning and memory.
-
Biochemical Analysis: Measurement of acetylcholinesterase (AChE) activity in brain homogenates to confirm target engagement.
-
Outcome: Donepezil is expected to reverse the scopolamine-induced deficits in learning and memory, as evidenced by improved performance in the behavioral tasks.
Visualizing the Mechanisms
To illustrate the distinct signaling pathways and experimental workflows, the following diagrams are provided.
References
Identity of ZSET-845 Unclear, Preventing Direct Comparison to Standard Treatments
A comprehensive review of available information reveals that "ZSET-845" does not refer to a single, clearly defined therapeutic agent. Instead, the designation or similar variations appear across multiple, unrelated fields, making a direct comparison to a standard medical treatment impossible at this time.
The term "this compound" and its close variants are associated with several distinct entities:
-
ZSET845 (Azaindolizinone Derivative): A synthesized chemical compound that has been investigated for its potential antiamnesic effects. Preclinical studies in animal models have explored its impact on learning impairment and its potential relevance to conditions like Alzheimer's disease.[1]
-
AT845 (Zocaglusagene Nuzaparvovec): An investigational AAV-based gene therapy currently in clinical trials for the treatment of Pompe disease.[2][3][4][5] This therapy aims to deliver a functional copy of the acid alpha-glucosidase (GAA) gene to address the underlying cause of the disease.[2][3][4]
-
CR845: An intravenous drug that has been evaluated for its analgesic effects in post-operative pain management.[6][7]
-
CKD-845: A drug that has undergone Phase 1 clinical trials to evaluate its pharmacokinetic profile and safety in males diagnosed with hypogonadism.[8]
-
Snapdragon 845: A high-performance mobile processor developed by Qualcomm for use in smartphones and other mobile devices.[9]
-
ZSET (Redis Data Structure): In the context of computer science and database management, a "ZSET" or sorted set is a specific type of data structure used within the Redis database system.[10][11][12][13][14]
Given the lack of a singular, identifiable therapeutic agent designated as "this compound," a comparison guide with standard treatments, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be developed. Further clarification on the specific compound or therapy of interest is required to proceed with a meaningful comparative analysis.
References
- 1. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pompediseasenews.com [pompediseasenews.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Zocaglusagene nuzaparvovec - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ROG Phone | Phones | ROG Global [rog.asus.com]
- 10. What is a ZSET in Redis database? - Stack Overflow [stackoverflow.com]
- 11. sam-wei.medium.com [sam-wei.medium.com]
- 12. Redis sorted sets | Docs [redis.io]
- 13. medium.com [medium.com]
- 14. Redis ZSET [seejohncode.com]
ZSET-845: A Comparative Guide to a Novel Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZSET-845, a novel cognitive enhancer, with established alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows to aid in the evaluation of this compound for research and drug development purposes.
Comparative Performance Data
This compound has demonstrated significant efficacy in preclinical models of cognitive impairment. Its performance in reversing scopolamine-induced amnesia in rats is compared below with the acetylcholinesterase inhibitors donepezil (B133215) and tacrine (B349632).
| Compound | Dose (mg/kg, p.o.) | Test | Key Finding | Statistical Significance |
| This compound | 0.01, 0.1, 1 | Passive Avoidance | Ameliorated scopolamine-induced deficits in step-through latency. | p < 0.01 |
| Donepezil | 0.1, 1, 10 | Passive Avoidance | Ameliorated scopolamine-induced deficits in step-through latency. | p < 0.01 |
| Tacrine | 1, 10 | Passive Avoidance | Ameliorated scopolamine-induced deficits in step-through latency. | p < 0.01 |
| This compound | 0.01, 0.1, 1 | Radial Arm Maze | Increased number of correct choices in scopolamine-treated rats. | p < 0.05 |
| Donepezil | 1, 10 | Radial Arm Maze | Increased number of correct choices in scopolamine-treated rats. | p < 0.01 |
| Tacrine | 10 | Radial Arm Maze | Increased number of correct choices in scopolamine-treated rats. | p < 0.01 |
Mechanism of Action: A Different Approach to Cholinergic Enhancement
This compound distinguishes itself from competitors like donepezil and tacrine through its unique mechanism of action. While donepezil and tacrine are acetylcholinesterase (AChE) inhibitors that prevent the breakdown of acetylcholine (B1216132) (ACh) in the synaptic cleft, this compound is a choline (B1196258) acetyltransferase (ChAT) activator.[1][2][3] ChAT is the enzyme responsible for the synthesis of ACh from choline and acetyl-CoA. By enhancing ChAT activity, this compound directly increases the production of this vital neurotransmitter.
This fundamental difference in their mechanism of action is depicted in the following signaling pathway diagram.
Caption: Cholinergic synapse showing the distinct mechanisms of this compound (ChAT activation) and AChE inhibitors.
Experimental Protocols
Scopolamine-Induced Amnesia in Rats (Passive Avoidance Task)
This protocol is designed to assess the ability of a test compound to reverse chemically-induced memory deficits.
Workflow:
Caption: Workflow for the scopolamine-induced passive avoidance task in rats.
Methodology:
-
Apparatus: A passive avoidance apparatus consisting of a light and a dark chamber separated by a guillotine door is used.
-
Habituation: For two consecutive days, each rat is placed in the apparatus for 3 minutes to acclimate.
-
Acquisition Trial (Day 3):
-
Test compounds (this compound, donepezil, tacrine) or vehicle are administered orally 60 minutes before the trial.
-
Scopolamine (2 mg/kg) is injected intraperitoneally 20 minutes before the trial to induce amnesia. A control group receives saline.
-
Each rat is placed in the light chamber. When the rat enters the dark chamber, a brief, mild footshock is delivered.
-
-
Retention Test (Day 4):
-
The rat is again placed in the light chamber, and the time it takes to enter the dark chamber (step-through latency) is recorded.
-
A longer latency is indicative of better memory retention of the aversive stimulus.
-
Choline Acetyltransferase (ChAT) Activity Assay
This colorimetric assay measures the enzymatic activity of ChAT in tissue homogenates.[6][7][8]
Methodology:
-
Sample Preparation:
-
Enzymatic Reaction:
-
A reaction mixture is prepared containing the tissue supernatant, acetyl-CoA, and choline in a buffered solution.[6][7][8]
-
The mixture is incubated at 37°C for 20 minutes, during which ChAT catalyzes the formation of acetylcholine and Coenzyme A (CoA).[7][8]
-
The reaction is stopped by heating at 100°C for 2 minutes.[7][8]
-
-
Detection:
-
A chromogenic reagent that reacts with the sulfhydryl group of the newly formed CoA is added.[6]
-
The absorbance is measured at a specific wavelength (e.g., 324 nm or 412 nm) using a microplate reader.[8][9][10]
-
The ChAT activity is proportional to the measured absorbance and is typically expressed as units per gram of tissue.[7]
-
Immunohistochemistry (IHC) for ChAT-positive Neurons
This protocol allows for the visualization and quantification of cholinergic neurons in brain tissue sections.[11]
Methodology:
-
Tissue Preparation:
-
Rats are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).[12]
-
The brain is removed and post-fixed in the same fixative, then cryoprotected in a sucrose (B13894) solution.[12]
-
Frozen brain sections (e.g., 40 µm) are cut using a cryostat or vibratome.[12]
-
-
Immunostaining:
-
Free-floating sections are washed in PBS.[13]
-
Sections are incubated in a blocking solution to prevent non-specific antibody binding.[14]
-
The sections are then incubated with a primary antibody specific for ChAT overnight at 4°C.[13][14]
-
After washing, the sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.[13][14]
-
-
Visualization and Analysis:
-
The sections are mounted on slides and coverslipped with a mounting medium containing a nuclear counterstain (e.g., DAPI).[14]
-
ChAT-positive neurons are visualized using a fluorescence microscope.
-
The number of labeled neurons in specific brain regions (e.g., medial septum, hippocampus) can be quantified using image analysis software.
-
Clinical Development Status
A Phase 1 clinical trial for CKD-845, which is understood to be the same compound as this compound, has been completed. The trial, sponsored by Chong Kun Dang Pharmaceutical, was a multicenter, randomized, single-blind, single-dose, crossover study to evaluate the pharmacokinetic profiles and safety in male subjects. The study started in November 2020 and was completed in June 2022.[15] Further details on the results of this trial are not yet publicly available. There is no information available regarding the initiation of Phase 2 trials at this time.
Logical Framework for Drug Action Comparison
The following diagram illustrates the logical relationship between the drug targets and their ultimate effect on cognitive function.
Caption: Logical flow from drug administration to cognitive enhancement for this compound and AChE inhibitors.
References
- 1. Efficacy of Acetylcholinesterase Inhibitors on Cognitive Function in Alzheimer’s Disease. Review of Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Predictors of response to acetylcholinesterase inhibitors in dementia: A systematic review [frontiersin.org]
- 3. A Systematic Review of the Effectiveness of Acetylcholinesterase Inhibitors on Cognition for Patients with Alzheimer’s Disease | Research Review [researchreview.in]
- 4. The Effect of Scopolamine on Avoidance Memory and Hippocampal Neurons in Male Wistar Rats - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 5. njppp.com [njppp.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) - Elabscience® [elabscience.com]
- 10. Choline Acetyltransferase (ChAT) Activity Assay Kit - Profacgen [profacgen.com]
- 11. Newman Memory Lab - IHC: ChAT [sites.google.com]
- 12. Immunohistochemical fluorescent labelling and activity readout of striatal cholinergic interneuron activity [protocols.io]
- 13. protocols.io [protocols.io]
- 14. Immunohistochemistry (IHC) protocol [hellobio.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
ZSET-845 Mechanism Validation: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative analysis of ZSET-845, an azaindolizinone derivative with potential therapeutic applications in Alzheimer's disease. This document outlines the mechanism of action of this compound, presents available preclinical data, and contrasts its profile with established cholinergic agents.
Abstract
This compound is a novel azaindolizinone derivative that has demonstrated antiamnesic properties in preclinical models of Alzheimer's disease. Its primary mechanism of action is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). By increasing acetylcholine levels in the brain, this compound aims to counteract the cholinergic deficit characteristic of Alzheimer's disease, thereby improving cognitive function. This guide summarizes the key findings from validation studies and provides a comparative framework against other cholinergic therapeutics.
Mechanism of Action: Enhancing Acetylcholine Synthesis
This compound distinguishes itself from many existing Alzheimer's treatments by targeting the synthesis of acetylcholine, rather than inhibiting its breakdown. The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to the cognitive and memory deficits observed in patients. Most current therapies, known as acetylcholinesterase (AChE) inhibitors, work by preventing the enzymatic degradation of acetylcholine in the synaptic cleft.
In contrast, this compound has been shown to enhance the activity of choline acetyltransferase (ChAT).[1] This enzyme catalyzes the reaction between choline and acetyl-CoA to produce acetylcholine. By boosting ChAT activity, this compound directly increases the production of this vital neurotransmitter.
Preclinical Efficacy: Animal Model Data
Validation studies for this compound have been conducted in a rat model of Alzheimer's disease, where cognitive deficits are induced by the administration of amyloid-beta (Aβ) peptides. The primary assays used to evaluate the efficacy of this compound are the passive avoidance task for memory assessment and biochemical assays for ChAT activity.
Data Presentation
While the full quantitative data from the primary study is not publicly available, the published abstract indicates a significant amelioration of learning impairment and enhancement of ChAT activity.[1] The tables below are representative of the expected data structure from such studies.
Table 1: Effect of this compound on Step-Through Latency in a Passive Avoidance Task
| Treatment Group | Dose (mg/kg) | N | Step-Through Latency (seconds, Mean ± SEM) |
| Vehicle Control | - | 10 | Data Not Available |
| Aβ-Treated (Sham) | - | 10 | Data Not Available |
| Aβ-Treated + this compound | 1 | 10 | Data Not Available |
| Aβ-Treated + this compound | 10 | 10 | Data Not Available |
Table 2: Effect of this compound on Choline Acetyltransferase (ChAT) Activity
| Treatment Group | Dose (mg/kg) | Brain Region | ChAT Activity (nmol/mg protein/hr, Mean ± SEM) |
| Vehicle Control | - | Hippocampus | Data Not Available |
| Aβ-Treated (Sham) | - | Hippocampus | Data Not Available |
| Aβ-Treated + this compound | 1 | Hippocampus | Data Not Available |
| Aβ-Treated + this compound | 10 | Hippocampus | Data Not Available |
| Vehicle Control | - | Medial Septum | Data Not Available |
| Aβ-Treated (Sham) | - | Medial Septum | Data Not Available |
| Aβ-Treated + this compound | 1 | Medial Septum | Data Not Available |
| Aβ-Treated + this compound | 10 | Medial Septum | Data Not Available |
Comparison with Other Cholinergic Agents
This compound's mechanism of enhancing acetylcholine synthesis offers a different therapeutic strategy compared to the widely used acetylcholinesterase inhibitors.
Table 3: Comparison of this compound with Acetylcholinesterase Inhibitors
| Feature | This compound | Donepezil | Rivastigmine | Galantamine |
| Primary Mechanism | Enhances Choline Acetyltransferase (ChAT) activity | Reversible, non-competitive inhibitor of Acetylcholinesterase (AChE) | Pseudo-irreversible inhibitor of AChE and Butyrylcholinesterase (BuChE) | Reversible, competitive inhibitor of AChE; Allosteric modulator of nicotinic receptors |
| Effect on ACh | Increases synthesis | Decreases breakdown | Decreases breakdown | Decreases breakdown and enhances receptor activity |
| Clinical Development | Preclinical | Approved for mild, moderate, and severe Alzheimer's | Approved for mild to moderate Alzheimer's and Parkinson's dementia | Approved for mild to moderate Alzheimer's |
| Administration | Oral (in preclinical studies) | Oral | Oral, Transdermal patch | Oral |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation studies of this compound, based on standard laboratory practices.
Passive Avoidance Task
This task assesses fear-motivated memory. The apparatus consists of a two-compartment box with a light and a dark chamber separated by a guillotine door.
-
Acquisition Trial: A rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.
Choline Acetyltransferase (ChAT) Activity Assay
This biochemical assay quantifies the activity of the ChAT enzyme in brain tissue homogenates.
-
Tissue Preparation: Brain regions of interest (e.g., hippocampus, medial septum) are dissected and homogenized in a buffer solution.
-
Enzymatic Reaction: The homogenate is incubated with the substrates choline and radiolabeled acetyl-CoA.
-
Quantification: The amount of radiolabeled acetylcholine produced is measured using liquid scintillation counting. ChAT activity is typically expressed as nanomoles of acetylcholine formed per milligram of protein per hour.
Conclusion
This compound represents a promising preclinical candidate for the treatment of Alzheimer's disease with a distinct mechanism of action centered on the enhancement of acetylcholine synthesis. Further studies are required to fully elucidate its efficacy and safety profile and to provide detailed quantitative data for direct comparison with existing therapies. The information presented in this guide is intended to provide a foundational understanding of this compound for the scientific and drug development communities.
References
A Comparative Guide to Modulators of Choline Acetyltransferase: ZSET-845 and Beyond
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Choline (B1196258) Acetyltransferase Modulators with Supporting Experimental Data.
Choline Acetyltransferase (ChAT) is a critical enzyme in the nervous system, responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). Modulation of ChAT activity presents a therapeutic strategy for various neurological disorders. This guide provides a comparative overview of ZSET-845, a ChAT enhancer, and a selection of known ChAT inhibitors, presenting key performance data, experimental methodologies, and relevant signaling pathways.
This compound: An Enhancer of Choline Acetyltransferase Activity
Contrary to a common misconception, this compound is not an inhibitor of Choline Acetyltransferase (ChAT). Instead, it functions as a cognitive enhancer by augmenting the activity of this vital enzyme. Studies have demonstrated that oral administration of this compound enhances ChAT activity in key areas of the brain, such as the basal forebrain, medial septum, and hippocampus. This enhancement of acetylcholine synthesis is believed to be the basis for its potential therapeutic effects in cognitive disorders.
Comparative Analysis: this compound vs. ChAT Inhibitors
A direct quantitative comparison in terms of potency (e.g., IC50 vs. EC50) between an enhancer like this compound and ChAT inhibitors is not straightforward due to their opposing mechanisms of action. However, a qualitative comparison of their effects and a quantitative overview of the potencies of various inhibitors are crucial for understanding the landscape of ChAT modulation.
Quantitative Data for ChAT Inhibitors
The following table summarizes the inhibitory potency (IC50) of several known small-molecule inhibitors of Choline Acetyltransferase. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound Class | Inhibitor | IC50 (µM) | Source |
| Novel Ligands | Compound B1 | ~7 - 26 | [1] |
| Compound B4 | ~7 - 26 | [1] | |
| Proton Pump Inhibitors | Omeprazole | 0.1 | [2] |
| Lansoprazole | 1.5 | [2] | |
| Pantoprazole | 5.3 | [2] | |
| Naphthylvinylpyridine Derivatives | C1-NVP+ | 0.57 or 5.2* |
*The potency of C1-NVP+ is dependent on the sensitivity state of the enzyme.
Cholinergic Signaling Pathway and Points of Modulation
The synthesis of acetylcholine is a fundamental step in cholinergic neurotransmission. The following diagram illustrates this pathway and highlights the distinct points of intervention for ChAT enhancers and inhibitors.
Caption: Cholinergic signaling pathway and modulation points.
Experimental Methodologies
The determination of Choline Acetyltransferase activity is fundamental to characterizing both enhancers and inhibitors. A commonly employed method is a colorimetric or fluorometric assay.
General Protocol for ChAT Activity Assay
This protocol outlines the general steps for measuring ChAT activity in a sample, such as a brain tissue homogenate.
1. Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer (e.g., phosphate (B84403) buffer) on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant, which contains the soluble ChAT enzyme.
2. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing the substrates for ChAT: Choline and Acetyl-Coenzyme A (Acetyl-CoA).
-
The final concentrations of substrates typically range from 0.5-10 mM for choline and 0.1-1 mM for acetyl-CoA.
3. Assay Procedure:
-
To a reaction tube, add the prepared reaction mixture.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time. For enhancer studies, the enhancer can be added to the reaction mixture.
-
Initiate the reaction by adding the enzyme-containing sample (supernatant).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction, often by heat inactivation or the addition of a stopping reagent.
4. Detection:
-
The product of the reaction, Coenzyme A (CoA-SH), can be detected using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA to produce a colored product that can be measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
Alternatively, fluorescent probes that react with CoA can be used for fluorometric detection.
5. Data Analysis:
-
The rate of the reaction is determined by measuring the change in absorbance or fluorescence over time.
-
For inhibitors, the IC50 value is calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
For enhancers, the EC50 value or the percentage of activation at a specific concentration is determined from a dose-response curve.
The following diagram illustrates a typical workflow for a ChAT activity assay.
Caption: Workflow for a ChAT activity assay.
Conclusion
This compound represents a class of compounds that enhance, rather than inhibit, Choline Acetyltransferase activity. This distinction is critical for researchers in the field of cholinergic modulation. While a direct potency comparison with inhibitors is not applicable, understanding the spectrum of available ChAT modulators, from enhancers like this compound to various classes of inhibitors, provides a comprehensive toolkit for investigating the role of acetylcholine in health and disease. The methodologies outlined in this guide serve as a foundation for the accurate characterization and comparison of novel ChAT-modulating compounds.
References
ZSET-845: A Novel Choline Acetyltransferase Activator Poised to Redefine Cognitive Enhancement
For Immediate Release
In the landscape of cognitive enhancement therapeutics, a novel compound, ZSET-845, is emerging as a promising agent with a distinct mechanism of action that sets it apart from existing treatments. Developed for conditions associated with cognitive decline, this compound directly activates choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine (B1216132) synthesis. This approach contrasts with currently marketed acetylcholinesterase inhibitors (AChEIs), offering a potentially more direct and upstream modulation of the cholinergic system. This guide provides a comprehensive comparison of this compound with established AChEIs—Donepezil (B133215), Galantamine, and Rivastigmine—supported by available preclinical data and detailed experimental methodologies.
A Differentiated Mechanism of Action
This compound operates as a direct activator of choline acetyltransferase (ChAT), the enzyme that synthesizes the neurotransmitter acetylcholine from choline and acetyl-CoA. By enhancing the activity of ChAT, this compound aims to increase the production of acetylcholine, a neurotransmitter crucial for learning, memory, and overall cognitive function.
In contrast, the current standard of care for cognitive decline in conditions like Alzheimer's disease primarily involves acetylcholinesterase inhibitors (AChEIs) such as Donepezil, Galantamine, and Rivastigmine. These compounds work by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By slowing its degradation, AChEIs increase the concentration and duration of action of acetylcholine. While effective, this mechanism is dependent on the existing levels of acetylcholine release.
The following diagram illustrates the distinct points of intervention of this compound and AChEIs within the cholinergic signaling pathway.
Preclinical Efficacy: this compound in Animal Models
Preclinical studies in rat models have demonstrated the potential of this compound as a cognitive enhancer. In a study involving rats with learning deficits induced by amyloid-beta (Aβ)25-35, oral administration of this compound at doses of 1 or 10 mg/kg was shown to ameliorate learning impairment in a passive avoidance task.[1] Furthermore, this compound treatment significantly enhanced ChAT activity in the basal forebrain, medial septum, and hippocampus, and increased the number of ChAT-immunoreactive cells in the medial septum to levels comparable to control rats.[1] These findings suggest that this compound can not only enhance the function of existing cholinergic neurons but may also have a restorative effect on the cholinergic system.
While direct comparative preclinical studies between this compound and AChEIs are not yet published, extensive research on Donepezil, Galantamine, and Rivastigmine in various animal models of cognitive impairment has established their efficacy in improving learning and memory. For instance, Donepezil has been shown to improve the performance of aged rats in cognitive tasks and to ameliorate memory deficits in Alzheimer's-like rat models.[2][3] Similarly, Rivastigmine has been found to reverse behavioral deficits in rats with aluminum-induced cognitive impairment.[4][5] Galantamine has also demonstrated cognitive-enhancing effects in preclinical models, although some studies suggest its efficacy may be dose-dependent and task-specific.[2][6]
Quantitative Comparison of In Vitro Potency
A key differentiator for these compounds is their in vitro potency against their respective targets. While specific EC50 values for this compound's activation of ChAT are not yet publicly available, the IC50 values for the inhibition of acetylcholinesterase and, where applicable, butyrylcholinesterase (BuChE) by Donepezil, Galantamine, and Rivastigmine are well-documented.
| Compound | Target Enzyme(s) | IC50 Value | Source |
| This compound | Choline Acetyltransferase (ChAT) | Data not available | - |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM | |
| ~37-53.6 ng/mL (plasma IC50 in vivo) | [7][8] | ||
| Galantamine | Acetylcholinesterase (AChE) | 0.35 - 0.5 µM | [9][10] |
| Butyrylcholinesterase (BuChE) | >10 µM (over 50-fold selective for AChE) | [9][11] | |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 - 5.5 µM | [12][13] |
| Butyrylcholinesterase (BuChE) | 31 - 37 nM | [12][14] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Choline Acetyltransferase (ChAT) Activity Assay
The activity of ChAT, the target of this compound, can be measured using various methods, including radiometric and colorimetric assays. A common non-radiometric approach is a colorimetric assay based on the following principles:
Principle:
-
ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to choline, producing acetylcholine and Coenzyme A (CoA-SH).
-
The free sulfhydryl group of CoA-SH reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically at 412 nm.
General Protocol:
-
Sample Preparation: Tissue homogenates (e.g., from brain regions like the hippocampus or cortex) are prepared in a suitable buffer and centrifuged to obtain a supernatant containing the soluble ChAT enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing the sample, acetyl-CoA, and choline in a buffered solution.
-
Incubation: The reaction is initiated and incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Color Development: The chromogenic reagent (e.g., DTNB) is added to the reaction mixture.
-
Measurement: The absorbance of the resulting colored product is measured using a spectrophotometer or microplate reader. The ChAT activity is proportional to the rate of color development.
The following diagram outlines the general workflow for a colorimetric ChAT activity assay.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
The inhibitory activity of compounds like Donepezil, Galantamine, and Rivastigmine is typically assessed using the Ellman's method.
Principle:
-
AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate (B1210297).
-
Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
The presence of an AChE inhibitor reduces the rate of this reaction.
General Protocol:
-
Reagent Preparation: Prepare buffer, DTNB solution, ATCh solution, and various concentrations of the inhibitor.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the AChE enzyme with different concentrations of the inhibitor.
-
Reaction Initiation: Add the substrate (ATCh) and DTNB to initiate the reaction.
-
Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader.
-
IC50 Calculation: The rate of the reaction at each inhibitor concentration is used to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
This compound represents a novel and promising approach to cognitive enhancement through the direct activation of choline acetyltransferase. Its distinct mechanism of action, focused on increasing acetylcholine synthesis rather than preventing its breakdown, offers a potential advantage over existing acetylcholinesterase inhibitors. While further quantitative data on this compound's potency and direct comparative studies are needed, the initial preclinical findings are encouraging. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and compare the efficacy of this compound with other cholinergic modulators. As research progresses, this compound may emerge as a valuable new therapeutic option for individuals suffering from cognitive decline.
References
- 1. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential cognitive enhancer effects of acetylcholinesterase inhibitors and memantine on age-related deficits in vigilance and sustained attention: a preclinical validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of combination pretreatment of donepezil and environmental enrichment on memory deficits in amyloid-beta-induced Alzheimer-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rivastigmine reverses aluminum-induced behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for positive allosteric modulation of cognitive-enhancing effects of nicotine by low-dose galantamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ZSET-845 Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive enhancer ZSET-845 with other alternatives, supported by experimental data. This compound has been identified as a potent activator of choline (B1196258) acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine (B1216132), which plays a significant role in cognitive functions such as memory and learning.
Comparative Efficacy in Preclinical Models
This compound has demonstrated superior performance in ameliorating cognitive deficits in preclinical rat models when compared to established acetylcholinesterase inhibitors such as donepezil (B133215) and tacrine (B349632). The following data is compiled from studies inducing cognitive impairment through scopolamine (B1681570) administration.
Passive Avoidance Task
In the passive avoidance task, a measure of learning and memory, this compound showed a more potent effect at a lower dose compared to donepezil and tacrine.
| Compound | Dose (mg/kg) | Outcome |
| This compound | 0.01 | Greater ameliorative effect than donepezil or tacrine at higher doses |
| Donepezil | 0.1 | Ameliorative effect |
| Tacrine | 1 | Ameliorative effect |
Radial-Arm Maze Task
The radial-arm maze task assesses spatial learning and memory. This compound demonstrated a significant improvement in performance, as indicated by an increase in the number of correct responses.
| Compound | Dose (mg/kg) | Statistical Significance (p-value) |
| This compound | 0.1 | <0.01 |
| Donepezil | 10 | <0.01 |
| Tacrine | 10 | <0.01 |
Choline Acetyltransferase (ChAT) Activity
Oral administration of this compound leads to a significant increase in ChAT activity in the hippocampus, a key brain region for memory formation.
| This compound Dose (mg/kg) | Increase in ChAT Activity (%) |
| 0.01 | 112% |
| 0.1 | 113.8% |
| 1 | 108.7% |
Experimental Protocols
Passive Avoidance Task
This task evaluates fear-motivated learning and memory. The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.
Workflow:
Passive Avoidance Experimental Workflow
Procedure:
-
Habituation: Rats are allowed to explore the apparatus for a set period.
-
Drug Administration: this compound, donepezil, tacrine, or a vehicle is administered orally.
-
Amnesia Induction: Scopolamine is administered to induce cognitive deficits.
-
Acquisition Trial: The rat is placed in the light compartment. When it enters the dark compartment, a mild, brief electrical shock is delivered to the feet.
-
Retention Trial: 24 hours later, the rat is again placed in the light compartment, and the time it takes to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.
Radial-Arm Maze Task
This task assesses spatial working and reference memory. The maze consists of a central platform with multiple arms radiating outwards, some of which are baited with food.
Workflow:
Radial-Arm Maze Experimental Workflow
Procedure:
-
Training: Rats are familiarized with the maze and learn the location of the baited arms.
-
Drug Administration: this compound, donepezil, tacrine, or a vehicle is administered orally.
-
Amnesia Induction: Scopolamine is administered to induce cognitive deficits.
-
Test Trial: The rat is placed on the central platform and allowed to explore the arms. The number of correct entries into baited arms and the number of errors (re-entering a baited arm or entering an unbaited arm) are recorded.
Signaling Pathway
This compound enhances cognitive function by directly activating choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine from its precursors, choline and acetyl-CoA. This leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is vital for learning and memory processes.
This compound Mechanism of Action
ZSET-845: A Comparative Analysis of a Novel Choline Acetyltransferase Enhancer for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZSET-845, a novel azaindolizinone derivative, with established cholinesterase inhibitors for the potential treatment of Alzheimer's disease. The information is based on preclinical data and aims to offer an objective overview for research and drug development professionals.
Executive Summary
This compound represents a distinct therapeutic approach for Alzheimer's disease by directly enhancing the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine (B1216132) synthesis. This mechanism contrasts with currently approved medications like Donepezil (B133215), Galantamine, and Rivastigmine (B141), which function by inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine. Preclinical studies indicate that this compound can ameliorate learning and memory deficits in rat models of Alzheimer's disease, suggesting its potential as a valuable alternative or complementary therapy.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and leading cholinesterase inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions may vary between studies.
Table 1: Effect on Choline Acetyltransferase (ChAT) Activity in Rats
| Compound | Animal Model | Brain Region | Dosage | Change in ChAT Activity | Citation(s) |
| This compound | Amyloid-beta (25-35) treated | Basal Forebrain, Medial Septum, Hippocampus | 1 or 10 mg/kg (oral) | Enhanced to levels of vehicle-injected controls | [1] |
| Donepezil | Amyloid beta-protein (Aβ1-40) injected | Hippocampus and Cortex | Not specified | Increased | [2][3] |
| Rivastigmine | Normotensive rats | Frontal Cortex and Striatum | 0.625 mg/kg/day | Slight increase | [4] |
| Rivastigmine | Normotensive rats | Hippocampus | 0.625 and 2.5 mg/kg/day | No significant changes | [4] |
Table 2: Efficacy in the Passive Avoidance Task (Scopolamine-Induced Amnesia in Rodents)
| Compound | Animal Model | Dosage | Effect on Scopolamine-Induced Deficit | Citation(s) |
| This compound | Rat | 0.01, 0.1, and 1 mg/kg (oral) | Significantly ameliorated impaired performance | |
| Donepezil | Rat | 0.1–2.0 mg/kg (s.c.) | Did not block the inhibitory effect at the tested doses | [5] |
| Donepezil | Mouse | 3-10 mg/kg | Ameliorated memory impairment | [6][7] |
| Galantamine | Mouse | Not specified | Improved memory | [8] |
| Rivastigmine | Rat | 1.5 and 2.5 mg/kg | Antagonized the deficit in memory retention | [9][10] |
Mechanism of Action and Signaling Pathways
The primary therapeutic strategy for Alzheimer's disease has focused on the "cholinergic hypothesis," which posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine.[11] this compound and cholinesterase inhibitors both aim to increase acetylcholine levels, but through different mechanisms.
Cholinesterase inhibitors, such as Donepezil, Galantamine, and Rivastigmine, block the action of acetylcholinesterase (AChE) and, in the case of Rivastigmine, butyrylcholinesterase (BuChE). This inhibition reduces the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.
In contrast, this compound enhances the activity of choline acetyltransferase (ChAT), the enzyme that synthesizes acetylcholine from choline and acetyl-CoA. This leads to an increased production of acetylcholine within the presynaptic neuron.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the preclinical evaluation of this compound and comparative compounds.
Passive Avoidance Task
This task assesses learning and memory in rodents. The apparatus consists of a brightly lit compartment and a dark compartment with an electrified grid floor, separated by a door.
Acquisition Trial:
-
Place the animal in the lit compartment.
-
Open the door and measure the latency for the animal to enter the dark compartment.
-
Once the animal enters the dark compartment, close the door and deliver a mild foot shock.
-
Remove the animal from the apparatus after a set period.
Retention Trial:
-
24 hours after the acquisition trial, place the animal back in the lit compartment.
-
Open the door and measure the step-through latency (the time it takes for the animal to enter the dark compartment).
-
A longer latency in the retention trial compared to the acquisition trial indicates successful memory of the aversive stimulus.
Drug Administration: Test compounds (this compound, Donepezil, Galantamine, Rivastigmine) or a vehicle are typically administered at a specified time before the acquisition trial. In amnesia models, an amnesic agent like scopolamine (B1681570) is administered prior to the test compound.
Choline Acetyltransferase (ChAT) Activity Assay
This assay measures the activity of the ChAT enzyme in tissue homogenates (e.g., from the hippocampus or cortex).
Principle: The assay is a two-step enzymatic reaction. First, ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to choline, producing acetylcholine and coenzyme A (CoA). In the second step, the free CoA reacts with a chromogenic reagent, and the resulting color change is measured spectrophotometrically. The intensity of the color is proportional to the ChAT activity.
General Procedure:
-
Tissue Homogenization: Dissect the brain region of interest and homogenize it in an appropriate buffer on ice.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble ChAT enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the tissue supernatant, acetyl-CoA, and choline.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow the enzymatic reaction to occur.
-
Colorimetric Reaction: Stop the enzymatic reaction and add a chromogenic reagent that reacts with the CoA produced.
-
Measurement: Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.
-
Calculation: Calculate the ChAT activity based on a standard curve.
Conclusion
This compound presents a novel mechanism of action for the potential treatment of Alzheimer's disease by enhancing acetylcholine synthesis through the activation of choline acetyltransferase. Preclinical data suggests its efficacy in improving cognitive function in animal models. This approach is distinct from the currently available cholinesterase inhibitors. Further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its position relative to existing treatments. The detailed experimental protocols and comparative data provided in this guide are intended to support such ongoing research efforts.
References
- 1. Antiamnesic effects of azaindolizinone derivative ZSET845 on impaired learning and decreased ChAT activity induced by amyloid-beta 25-35 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of donepezil hydrochloride & aerobic exercise training on learning and memory and its mechanism of action in an Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of treatment with the cholinesterase inhibitor rivastigmine on vesicular acetylcholine transporter and choline acetyltransferase in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Original Peptide Derivatives of Galantamine on Passive Avoidance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of rivastigmine on scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. Regulated Extracellular Choline Acetyltransferase Activity— The Plausible Missing Link of the Distant Action of Acetylcholine in the Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ZSET-845 (AT845) for Late-Onset Pompe Disease
This guide provides a comprehensive comparison of the investigational gene therapy ZSET-845 (also known as AT845 or zocaglusagene nuzaparvovec) with established enzyme replacement therapies (ERTs) for the treatment of Late-Onset Pompe Disease (LOPD). The information is intended for researchers, scientists, and drug development professionals, offering an objective look at the available experimental data.
Pompe disease is a rare genetic disorder caused by a deficiency of the enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen (B147801) in lysosomes, primarily affecting muscle tissue.[1][2] this compound (AT845) represents a novel gene therapy approach designed to address the underlying genetic cause of the disease.
Mechanism of Action: A Fundamental Shift in Treatment Strategy
Current standard-of-care for Pompe disease is enzyme replacement therapy (ERT), which involves regular intravenous infusions of recombinant human GAA (rhGAA).[3] Next-generation ERTs, such as avalglucosidase alfa, have been engineered for improved targeting to muscle cells.[3]
This compound (AT845), however, employs a different strategy. It is an adeno-associated virus (AAV) vector-based gene replacement therapy.[4][5][6] It is designed to deliver a functional copy of the human GAA gene directly to muscle cells.[4][6] This allows for the endogenous production of the GAA enzyme within the target tissues.[4]
Figure 1. Comparative workflows of this compound (AT845) gene therapy and Enzyme Replacement Therapy (ERT).
The core biochemical pathway for both treatments is the lysosomal degradation of glycogen. A deficiency in GAA leads to glycogen accumulation within the lysosome, disrupting normal cell function. Both this compound (AT845) and ERTs aim to restore this enzymatic activity.
Figure 2. The role of GAA in lysosomal glycogen degradation and the impact of therapeutic interventions.
Comparative Efficacy Data
Clinical trial data for this compound (AT845) is from the ongoing Phase 1/2 FORTIS study, while data for the comparator, avalglucosidase alfa, is from the larger Phase 3 COMET trial.
| Parameter | This compound (AT845) - FORTIS Trial (Phase 1/2) [5][6][7] | Avalglucosidase Alfa - COMET Trial (Phase 3) [8][9][10] | Alglucosidase Alfa - COMET Trial (Phase 3) [10] |
| Study Design | Open-label, ascending dose | Double-blind, randomized, active-controlled | Double-blind, randomized, active-controlled |
| Population | Adults with LOPD (n=4 in interim analysis) | Treatment-naïve adults with LOPD (n=51) | Treatment-naïve adults with LOPD (n=49) |
| Forced Vital Capacity (FVC) % Predicted | Stable over time post-treatment | +2.9 point improvement at 49 weeks; +1.38 LS mean change at 145 weeks | +0.5 point improvement at 49 weeks |
| 6-Minute Walk Test (6MWT) | Stable over time post-treatment | +32.2 m improvement at 49 weeks; +20.65 m LS mean change at 145 weeks | +2.2 m improvement at 49 weeks |
| ERT Withdrawal | 3 out of 4 participants withdrew from ERT and maintained stability | Not Applicable | Not Applicable |
| Biomarkers (Urine Glc4) | Remained relatively stable after ERT withdrawal | Data not highlighted in these results | Data not highlighted in these results |
Experimental Protocols
This compound (AT845) - FORTIS Trial (NCT04174105)[6][11][12]
-
Objective : To evaluate the safety, tolerability, and exploratory efficacy of this compound (AT845) in adults with LOPD.
-
Design : A multicenter, open-label, ascending-dose, first-in-human clinical trial.
-
Intervention : A single intravenous infusion of this compound (AT845) at doses of 3x10¹³ vg/kg or 6x10¹³ vg/kg.
-
Primary Outcome Measures : Safety and tolerability.
-
Secondary (Exploratory) Efficacy Measures :
-
Forced Vital Capacity (FVC) : Assessed via spirometry to measure changes in respiratory muscle function.
-
6-Minute Walk Test (6MWT) : A standardized test to measure functional exercise capacity.
-
Patient-Reported Outcomes : Including the PROMIS Item Bank v1.0 Fatigue-Short Form 8a.[5][7]
-
Biomarkers : Measurement of urine glucotetrasaccharide (Glc4) levels.[11]
-
Avalglucosidase Alfa vs. Alglucosidase Alfa - COMET Trial (NCT02782741)[8][10][13]
-
Objective : To compare the efficacy and safety of avalglucosidase alfa to alglucosidase alfa in treatment-naïve patients with LOPD.
-
Design : A Phase 3, double-blind, randomized, multinational trial.
-
Intervention : Intravenous infusions of either avalglucosidase alfa (20 mg/kg) or alglucosidase alfa (20 mg/kg) every two weeks for 49 weeks, followed by an open-label extension where all patients received avalglucosidase alfa.
-
Primary Outcome Measure : Change from baseline in FVC percent predicted in the upright position.
-
Key Secondary Outcome Measure : Change from baseline in the 6MWT distance.
Figure 3. Simplified workflows for the FORTIS and COMET clinical trials.
Summary and Future Outlook
This compound (AT845) offers a promising new modality for treating LOPD by aiming for a one-time administration that provides sustained, endogenous GAA production in muscle tissue. Early data from the FORTIS trial suggest the therapy is generally well-tolerated and can lead to functional stability, even allowing some patients to discontinue their regular ERT infusions.[6][11]
In comparison, next-generation ERTs like avalglucosidase alfa have demonstrated statistically significant improvements in respiratory function and walking distance over the previous standard of care in a robust Phase 3 trial.[10] However, ERT requires lifelong, regular infusions.
The key differentiator for this compound (AT845) is its potential for a durable, long-term effect from a single dose. Further data from the ongoing FORTIS trial will be crucial to quantify the magnitude and durability of its efficacy and to fully understand its long-term safety profile in a larger patient population. These results will ultimately determine its place in the evolving treatment landscape for Pompe disease.
References
- 1. GAA gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Glycosylation-independent Lysosomal Targeting of Acid α-Glucosidase Enhances Muscle Glycogen Clearance in Pompe Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pompediseasenews.com [pompediseasenews.com]
- 5. neurologylive.com [neurologylive.com]
- 6. newsroom.astellas.com [newsroom.astellas.com]
- 7. cgtlive.com [cgtlive.com]
- 8. Efficacy and safety of avalglucosidase alfa in patients with late-onset Pompe disease after 145 weeks of treatment during the COMET trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 10. neurologylive.com [neurologylive.com]
- 11. mdaconference.org [mdaconference.org]
Safety Operating Guide
Personal protective equipment for handling ZSET-845
Disclaimer: ZSET-845 is a fictional substance created for illustrative purposes. The information provided below is a hypothetical guide and should not be used for handling any real chemical substances. Always refer to a certified Safety Data Sheet (SDS) for any chemical you work with.
This document provides critical safety protocols and operational guidance for the handling and disposal of this compound, a potent, fictional neurotoxic compound. Adherence to these procedures is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Safety Data
This compound is classified as a highly hazardous substance with acute neurotoxic, dermal, and respiratory effects. It is a clear, volatile liquid at room temperature. All personnel must be thoroughly familiar with its properties before handling.
Summary of Quantitative Safety Data:
| Parameter | Value | Notes |
| LD₅₀ (Oral, Rat) | 5 mg/kg | Highly toxic if ingested. |
| LD₅₀ (Dermal, Rabbit) | 20 mg/kg | Readily absorbed through the skin. |
| LC₅₀ (Inhalation, Rat) | 10 ppm (4-hour exposure) | Potent respiratory toxin. |
| Permissible Exposure Limit (PEL) | 0.1 ppm (8-hour TWA) | OSHA, Time-Weighted Average. |
| Short-Term Exposure Limit (STEL) | 0.5 ppm (15-minute) | Do not exceed this concentration. |
| Boiling Point | 58.2 °C | High volatility, increased inhalation risk. |
| Vapor Pressure | 200 mmHg at 20°C | Significant vapor hazard at room temperature. |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all procedures involving this compound. Never handle this substance with inadequate protection.
Required PPE includes:
-
Respiratory Protection: A full-face respirator with a combination organic vapor/acid gas/P100 cartridge is mandatory.
-
Hand Protection: Double-gloving is required. Use a nitrile or neoprene inner glove and a butyl rubber or Viton™ outer glove.
-
Eye Protection: Full-face respirator provides primary protection. If not using a full-face respirator, chemical splash goggles and a face shield are required.
-
Body Protection: A chemically resistant suit or apron over a lab coat. All seams should be sealed.
-
Foot Protection: Closed-toe shoes and chemically resistant boot covers.
Step-by-Step Handling Protocol
All handling of this compound must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (glassware, reagents, waste containers) inside the fume hood before introducing this compound.
-
Don all required PPE as per the specified procedure.
-
-
Aliquotting and Use:
-
Use only gastight syringes or positive displacement pipettes for liquid transfers.
-
Keep the primary container of this compound tightly sealed when not in use.
-
Perform all manipulations well within the fume hood to ensure vapor capture.
-
-
Post-Handling:
-
Securely cap all containers containing this compound.
-
Decontaminate all surfaces within the fume hood with a 10% sodium hypochlorite (B82951) solution, followed by a 70% ethanol (B145695) rinse.
-
Doff PPE in the designated area, avoiding cross-contamination.
-
Emergency Procedures
-
Inhalation: Immediately move the affected person to fresh air. Call emergency services.
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound is considered hazardous.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated solids (gloves, pipette tips, paper towels) must be placed in a sealed, puncture-proof hazardous waste container.
-
Decontamination: All non-disposable equipment (e.g., glassware) must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous liquid waste.
-
Storage and Pickup: Store hazardous waste containers in a designated satellite accumulation area. Arrange for pickup by the institution's Environmental Health and Safety (EHS) department.
Visual Workflow Guides
The following diagrams illustrate critical safety workflows for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
